Product packaging for 3-Phenylisoxazol-4-amine(Cat. No.:)

3-Phenylisoxazol-4-amine

Cat. No.: B15124975
M. Wt: 160.17 g/mol
InChI Key: QWRFSFAKIHDEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenylisoxazol-4-amine (CAS 23350-02-9) is a chemical building block of significant interest in medicinal and agricultural chemistry research. With the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol, this compound serves as a versatile precursor for synthesizing diverse heterocyclic scaffolds . Research indicates that structurally related phenylisoxazole amines are valuable cores for developing inhibitors of protein-protein interactions (PPIs), such as the GATA4-NKX2-5 transcriptional synergy, which is a target in cardiac research . Furthermore, analogous compounds have been explored as potential lead structures for creating novel herbicidal agents, functioning as inhibitors of essential plant enzymes like D1 protease . As a supplier, we provide this high-quality intermediate to support innovation in drug discovery and agrochemical development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B15124975 3-Phenylisoxazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-phenyl-1,2-oxazol-4-amine

InChI

InChI=1S/C9H8N2O/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H,10H2

InChI Key

QWRFSFAKIHDEGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC=C2N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Phenylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 3-Phenylisoxazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document outlines its predicted physicochemical characteristics, detailed experimental protocols for their determination, and the potential biological significance of this scaffold.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. However, based on the principles of physical organic chemistry, we can predict its fundamental properties. The following table summarizes these expected characteristics.

PropertyPredicted Value/CharacteristicRationale
pKa Weakly Basic (pKa of conjugate acid likely in the range of 2-4)The amine is directly attached to an isoxazole ring, which is an electron-withdrawing heterocycle. This delocalization of the nitrogen lone pair into the ring system significantly reduces its availability to accept a proton, thus decreasing basicity compared to aliphatic amines (pKa ~10-11).[1][2][3] The presence of the phenyl group further contributes to this electron-withdrawing effect. Aromatic amines like aniline have a pKa of around 4.6 for their conjugate acid, and the isoxazole ring is expected to have a stronger electron-withdrawing effect.[1]
Solubility Sparingly soluble in water. Soluble in organic solvents (e.g., DMSO, DMF, alcohols).The molecule contains a significant nonpolar surface area due to the phenyl and isoxazole rings, which is hydrophobic.[4][5] While the amine group can participate in hydrogen bonding, the overall hydrophobic character is likely to dominate, leading to low aqueous solubility.[4][5] Solubility in acidic aqueous solutions is expected to be higher due to the formation of the more soluble ammonium salt.[4]
Reactivity The amino group can act as a nucleophile. The isoxazole ring can undergo ring-opening reactions under certain conditions.The lone pair of electrons on the nitrogen atom, although delocalized, can still participate in nucleophilic reactions, such as acylation, alkylation, and sulfonylation. The isoxazole ring is known to be susceptible to cleavage under reductive or basic conditions.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Methodology:

  • Sample Preparation: Prepare a ~0.01 M solution of this compound in a suitable co-solvent system (e.g., water/methanol) to ensure solubility.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).

A more detailed protocol for determining the pKa of amines can be found in the work by Gao Liu (2018).[6]

Determination of Aqueous Solubility by the Shake-Flask Method

This is the gold standard method for determining the thermodynamic solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Biological and Medicinal Chemistry Context

While specific signaling pathways for this compound are not well-documented, the phenylisoxazole scaffold is present in a variety of biologically active molecules, including antibacterial and anticancer agents.[7][8][9] The amino group provides a key handle for synthetic modification to explore structure-activity relationships (SAR).

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for assessing the biological potential of a novel compound like this compound.

G A Compound Synthesis & Characterization B In Vitro Primary Screening (e.g., Enzyme Assays, Receptor Binding) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vitro Secondary Assays (Cell-based Assays) D->E E->D F In Vivo Efficacy & Toxicity Studies E->F G Preclinical Development F->G G cluster_0 A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C D Cell Proliferation & Survival C->D E This compound Derivative (Inhibitor) E->B G A Benzaldehyde Oxime B Nitrile Oxide Intermediate A->B D [3+2] Cycloaddition B->D C Enamine C->D E Substituted Isoxazole D->E F Functional Group Interconversion E->F G This compound F->G

References

3-Phenylisoxazol-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylisoxazol-4-amine is a heterocyclic aromatic amine containing a phenyl-substituted isoxazole core. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by isoxazole derivatives. This document provides a detailed overview of the chemical structure, proposed synthesis, and expected physicochemical and spectroscopic properties of this compound. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on related structures to provide a predictive framework for its characterization and potential applications.

Chemical Structure and Properties

This compound possesses a central isoxazole ring, which is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. A phenyl group is attached at the 3-position, and an amine group is at the 4-position.

Chemical Identifiers
PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Canonical SMILES C1=CC=C(C=C1)C2=C(N)C=NO2
CAS Number 23350-02-9[1]
Physicochemical Properties (Predicted)
PropertyPredicted Value
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO.
pKa (amine) ~3-5 (aromatic amine)

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the reviewed literature. However, based on established methodologies for the synthesis of substituted aminoisoxazoles, a plausible synthetic route can be proposed. One such general approach involves the reaction of a β-halocinnamonitrile with hydroxylamine.

Proposed Synthetic Pathway

A potential synthesis could start from benzoylacetonitrile, which can be halogenated to form α-halo-β-oxo-phenylpropanenitrile. Subsequent reaction with hydroxylamine could lead to the formation of the isoxazole ring with the amine at the 4-position.

Synthesis_Pathway Benzoylacetonitrile Benzoylacetonitrile alpha-Halo-beta-oxo-phenylpropanenitrile alpha-Halo-beta-oxo-phenylpropanenitrile Benzoylacetonitrile->alpha-Halo-beta-oxo-phenylpropanenitrile Halogenation This compound This compound alpha-Halo-beta-oxo-phenylpropanenitrile->this compound Hydroxylamine

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of α-halo-β-oxo-phenylpropanenitrile

  • Dissolve benzoylacetonitrile in a suitable inert solvent (e.g., chloroform, dichloromethane).

  • Add a halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • Dissolve the α-halo-β-oxo-phenylpropanenitrile in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.

  • Purify the final compound by column chromatography or recrystallization.

Spectroscopic Characterization (Expected)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s1HIsoxazole C5-H
~7.3-7.6m5HPhenyl protons
~4.0-5.0br s2H-NH₂ (exchangeable with D₂O)
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~160-165Isoxazole C3
~155-160Isoxazole C5
~125-135Phenyl carbons
~100-110Isoxazole C4
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, sharp (doublet)N-H stretching (asymmetric and symmetric) of the primary amine.[2][3]
1650-1580MediumN-H bending of the primary amine.[2][3]
1600-1450Strong to mediumC=C and C=N stretching of the aromatic and isoxazole rings.
1335-1250StrongC-N stretching of the aromatic amine.[2]
Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 160. Fragmentation would likely involve the loss of small neutral molecules such as HCN, CO, and cleavage of the phenyl group.

Biological Activity and Signaling Pathways (Hypothetical)

The biological activity of this compound has not been explicitly reported. However, the isoxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 3-phenylisoxazole have been investigated for various therapeutic applications. For instance, some 4-nitro-3-phenylisoxazole derivatives have shown antibacterial activities.[4][5]

Given the structural alerts, it is plausible that this compound could serve as a scaffold for the development of novel kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds. Further research, including in vitro and in vivo screening, is necessary to elucidate its specific biological targets and mechanisms of action.

Potential_Signaling_Pathways cluster_0 Hypothetical Cellular Targets This compound This compound Kinases Kinases This compound->Kinases Inhibition Inflammatory Pathways (e.g., COX, LOX) Inflammatory Pathways (e.g., COX, LOX) This compound->Inflammatory Pathways (e.g., COX, LOX) Modulation Microbial Targets Microbial Targets This compound->Microbial Targets Inhibition

Caption: Potential biological targets for this compound.

Conclusion

This compound represents a molecule of interest for medicinal chemistry and drug discovery due to its privileged isoxazole core. While comprehensive experimental data is currently lacking, this guide provides a foundational understanding of its structure, a plausible synthetic strategy, and predicted spectroscopic and biological properties based on related compounds. This information can serve as a valuable resource for researchers initiating studies on this and similar molecules, guiding synthetic efforts, characterization, and the exploration of its therapeutic potential. Further empirical investigation is warranted to fully characterize this compound and unlock its potential applications.

References

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Phenylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Among the myriad of substituted isoxazoles, 3-Phenylisoxazol-4-amine represents a fundamental scaffold, the history of which is intertwined with the foundational principles of heterocyclic chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of this core structure, detailing the key synthetic milestones, experimental protocols, and the evolution of its significance in contemporary research.

The Genesis of Isoxazole Chemistry: A Historical Perspective

The journey to this compound begins with the broader history of isoxazole synthesis. A pivotal moment in this history was the work of Ludwig Claisen in the late 19th and early 20th centuries. His research laid the groundwork for the synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine, a reaction that remains a fundamental method in heterocyclic chemistry.

While a singular, celebrated "discovery" of this compound is not prominently documented in the annals of chemical history, its synthesis is a logical extension of well-established chemical principles. The most historically plausible and widely utilized pathway to this amine involves a two-step process: the synthesis of a nitro precursor, 4-nitro-3-phenylisoxazole, followed by its subsequent reduction.

The Foundational Synthesis: From Nitro Precursor to Target Amine

The initial challenge in accessing this compound lies in the regioselective synthesis of its nitro counterpart. Early and contemporary methods have established reliable routes to 4-nitro-3-phenylisoxazole.

Synthesis of 4-Nitro-3-phenylisoxazole

Several methods have been reported for the synthesis of 4-nitro-3-phenylisoxazole. One notable approach involves the reaction of cinnamyl alcohol with sodium nitrite in acetic acid. This method, while also producing other byproducts, provides a direct route to the desired nitroisoxazole. Other classical methods include the nitration of 3-phenylisoxazole and the reaction of α-nitroacetophenone oxime with methoxalyl chloride. A more contemporary and efficient strategy involves the [3+2] cycloaddition of in situ generated nitrile oxides with nitroalkenes.

Table 1: Selected Synthetic Approaches to 4-Nitro-3-phenylisoxazole

Starting Material(s)ReagentsKey ConditionsReported Yield
Cinnamyl alcoholSodium nitrite, Acetic acid70°C26%[1]
Benzaldehyde oxime, Dimethyl-(2-nitrovinyl)-amineN-Chlorosuccinimide (NCS), Triethylamine (TEA)Room TemperatureModerate (36-63%)[2]
Reduction to this compound

With the nitro group in place at the 4-position, the final step to obtain this compound is a standard reduction. Historically, and in modern practice, several reducing agents are effective for this transformation. The choice of reagent often depends on the desired scale, functional group tolerance (in more complex derivatives), and laboratory conditions.

Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metal salts in acidic media.

Table 2: General Methods for the Reduction of 4-Nitro-3-phenylisoxazole

Reducing AgentCatalyst/ConditionsSolvent
Hydrogen gas (H₂)Palladium on carbon (Pd/C)Ethanol, Methanol, or Ethyl acetate
Tin(II) chloride (SnCl₂)Hydrochloric acid (HCl)Ethanol
Iron powder (Fe)Acetic acid or Ammonium chlorideEthanol/Water

Experimental Protocols

Synthesis of 4-Nitro-3-phenylisoxazole via [3+2] Cycloaddition

This protocol is based on the general method for the synthesis of 4-nitro-3-phenylisoxazole derivatives.

Materials:

  • Benzaldehyde oxime

  • Dimethyl-(2-nitrovinyl)-amine

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of benzaldehyde oxime (1.0 mmol) and dimethyl-(2-nitrovinyl)-amine (1.2 mmol) in DMF (6 mL), add N-Chlorosuccinimide (2.0 mmol).

  • Cool the reaction mixture in an ice bath and add triethylamine (1.0 mmol) dropwise.

  • Allow the reaction to stir at room temperature for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-nitro-3-phenylisoxazole.

Reduction of 4-Nitro-3-phenylisoxazole using Tin(II) Chloride

This protocol describes a classic method for the reduction of an aromatic nitro group.

Materials:

  • 4-Nitro-3-phenylisoxazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Dissolve 4-nitro-3-phenylisoxazole (1.0 mmol) in ethanol (10 mL).

  • Add a solution of tin(II) chloride dihydrate (4-5 mmol) in concentrated hydrochloric acid (5 mL) to the stirred solution.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Logical Workflow of the Historical Synthesis

historical_synthesis cluster_synthesis Synthesis of 4-Nitro-3-phenylisoxazole cluster_reduction Reduction to this compound start Starting Materials (e.g., Benzaldehyde oxime, Nitroalkene) cycloaddition [3+2] Cycloaddition start->cycloaddition NCS, TEA nitroisoxazole 4-Nitro-3-phenylisoxazole cycloaddition->nitroisoxazole reduction Reduction nitroisoxazole->reduction e.g., SnCl₂, HCl or H₂, Pd/C amine This compound reduction->amine

Caption: Historical synthetic pathway to this compound.

The Modern Significance and Signaling Pathways

While the initial discovery of this compound may not have been driven by a specific biological application, the isoxazole scaffold has since become a "privileged structure" in drug discovery. Derivatives of this compound are now investigated for a wide range of therapeutic activities, including as anticancer and antibacterial agents.

For instance, more complex derivatives have been synthesized and evaluated as inhibitors of various cellular signaling pathways. Although the core this compound itself is not a known potent inhibitor, its structure serves as a crucial building block for more elaborate molecules that can interact with specific biological targets.

signaling_pathway cluster_drug_development Drug Development Funnel cluster_signaling Example Cellular Signaling Pathway scaffold This compound (Core Scaffold) derivatization Chemical Derivatization scaffold->derivatization derivatives Library of Derivatives derivatization->derivatives screening Biological Screening derivatives->screening hits Hit Compounds screening->hits receptor Receptor Tyrosine Kinase hits->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt cell_survival Cell Survival/ Proliferation akt->cell_survival

Caption: Role of the scaffold in drug discovery and pathway inhibition.

Conclusion

The history of this compound is not one of a singular, dramatic discovery, but rather a testament to the power of fundamental organic synthesis. Its emergence from the foundational principles of isoxazole chemistry has provided a versatile and enduring scaffold for medicinal chemistry. From its logical synthesis through a nitro intermediate to its current status as a privileged structure in drug development, the journey of this compound highlights the continuous evolution of heterocyclic chemistry and its profound impact on the quest for novel therapeutics. The detailed experimental protocols and historical context provided herein serve as a valuable resource for researchers aiming to build upon this rich chemical legacy.

References

An In-depth Technical Guide to 3-Phenylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3-Phenylisoxazol-4-amine, including its chemical identity, physicochemical properties, synthesis protocols, and known biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Nomenclature

IUPAC Name: this compound

Synonyms: 4-Amino-3-phenylisoxazole

CAS Number: 23350-02-9

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, other values are computed estimates and should be treated as such.

PropertyValueSource
Molecular Formula C₉H₈N₂O-
Molecular Weight 160.17 g/mol -
CAS Number 23350-02-9
Appearance Data not available-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
LogP (calculated) 1.5-

Synthesis Protocols

A plausible and efficient synthetic route to this compound involves a two-step process starting from cinnamyl alcohol. The first step is the synthesis of the intermediate, 4-nitro-3-phenylisoxazole, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 4-Nitro-3-phenylisoxazole

This one-pot synthesis has been reported to proceed from cinnamyl alcohol.

Experimental Protocol:

  • Dissolve cinnamyl alcohol (e.g., 4.08 g, 30 mmol) in glacial acetic acid (6 mL) in a suitable reaction vessel with stirring.

  • Carefully add a saturated aqueous solution of sodium nitrite (90 mmol) dropwise to the stirred solution. It is crucial to maintain the reaction temperature below 70 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.

  • Dilute the reaction mixture with water and extract the product with diethyl ether.

  • Wash the organic extract with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The resulting residue can be purified by column chromatography to yield 4-nitro-3-phenylisoxazole.

Synthesis_Step1 Cinnamyl_Alcohol Cinnamyl Alcohol Intermediate Reaction Intermediate Cinnamyl_Alcohol->Intermediate + Sodium_Nitrite Sodium Nitrite (aq) Sodium_Nitrite->Intermediate + Acetic_Acid Acetic Acid Acetic_Acid->Intermediate Product 4-Nitro-3-phenylisoxazole Intermediate->Product One-pot reaction

Caption: Synthesis of 4-Nitro-3-phenylisoxazole.

Step 2: Reduction of 4-Nitro-3-phenylisoxazole to this compound

The reduction of an aromatic nitro group to a primary amine is a standard transformation in organic synthesis. Several reagents can be employed for this purpose.

Experimental Protocol (General):

  • Dissolve 4-nitro-3-phenylisoxazole in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen atmosphere.

    • Metal-Acid System: Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl).

    • Other Reagents: Sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂).

  • The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is worked up accordingly. For catalytic hydrogenation, the catalyst is filtered off. For metal-acid systems, the reaction is neutralized, and the product is extracted.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.

Synthesis_Step2 Start 4-Nitro-3-phenylisoxazole Product This compound Start->Product Reducing_Agent Reducing Agent (e.g., Pd/C, H₂ or Sn/HCl) Reducing_Agent->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Caption: Reduction to this compound.

Biological Activity and Potential Applications

The isoxazole scaffold is a prominent feature in many biologically active compounds. While specific studies on the biological activity of this compound are not extensively documented in publicly available literature, derivatives of phenylisoxazole have shown a wide range of pharmacological properties.

  • Antibacterial Activity: Certain 4-nitro-3-phenylisoxazole derivatives have been synthesized and evaluated for their antibacterial properties.

  • Anticancer Potential: The isoxazole nucleus is present in some compounds investigated as anticancer agents.

  • Anti-inflammatory and Other Activities: The broader class of isoxazole derivatives has been explored for anti-inflammatory, antiviral, and other therapeutic applications.

The amino group at the 4-position of this compound provides a key functional handle for further chemical modifications, making it a valuable building block for the synthesis of a library of derivatives for drug discovery and development.

Logical_Relationship Core This compound (Core Scaffold) Derivatization Chemical Derivatization (Modification of the amino group) Core->Derivatization Library Library of Novel Compounds Derivatization->Library Screening Biological Screening Library->Screening Antibacterial Antibacterial Activity Screening->Antibacterial Anticancer Anticancer Activity Screening->Anticancer Other Other Biological Activities Screening->Other

Caption: Drug discovery workflow.

Potential biological activities of 3-Phenylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Biological Activities of 3-Phenylisoxazol-4-amine and Its Derivatives

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological properties. The this compound core, in particular, serves as a versatile building block for the synthesis of a wide array of derivatives with significant potential in drug discovery. While direct biological data on this compound is limited in publicly available research, its derivatives have been explored for various therapeutic applications. This guide consolidates the existing knowledge on the biological activities of compounds derived from the this compound scaffold, presenting key quantitative data, experimental methodologies, and relevant biological pathways.

Modulation of Protein-Protein Interactions

Derivatives of this compound have been investigated as modulators of protein-protein interactions (PPIs), which are critical in various cellular processes. A notable example is the inhibition of the GATA4 and NKX2-5 transcriptional synergy, a key interaction in cardiac gene activation.

Quantitative Data: Inhibition of GATA4-NKX2-5 Interaction
CompoundDescriptionBiological ActivityReference
1 Phenylisoxazole carboxamide derivativeInhibits GATA4-NKX2-5 transcriptional synergy[1]
27 Inverse amide of 5-methyl-3-phenylisoxazol-4-amineServes as a synthetic intermediate for PPI modulators[1][2]
Experimental Protocol: Luciferase Reporter Gene Assay

A luciferase reporter gene assay is a common method to screen for inhibitors of transcription factor interactions.

  • Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Cells are seeded in 96-well plates and co-transfected with expression plasmids for GATA4 and NKX2-5, along with a luciferase reporter plasmid containing NKX2-5 binding sites.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions. The compounds are then added to the transfected cells at various concentrations.

  • Luciferase Activity Measurement: After a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Promega's Luciferase Assay System).

  • Data Analysis: The relative light units (RLUs) are normalized to a control (e.g., DMSO-treated cells). The inhibitory effect of the compounds on the GATA4-NKX2-5 synergistic activation is determined by the reduction in luciferase expression.[1]

Signaling Pathway

GATA4_NKX2_5_Pathway GATA4 GATA4 Complex GATA4-NKX2-5 Complex GATA4->Complex NKX2_5 NKX2-5 NKX2_5->Complex DNA Cardiac Gene Promoter Complex->DNA Transcription Gene Transcription DNA->Transcription Inhibitor This compound Derivative Inhibitor->Complex

Caption: Inhibition of GATA4-NKX2-5 signaling by a this compound derivative.

Kinase Inhibition

The this compound scaffold has been incorporated into molecules designed as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Spleen Tyrosine Kinase (SYK) Inhibition

Derivatives of this compound have been patented as potential inhibitors of Spleen Tyrosine Kinase (SYK), a key mediator in the signaling pathways of various immune receptors.[3][4]

Quantitative Data: SYK Inhibition
Compound ClassTarget KinaseBiological ActivityReference
Pyrazolo[4,3-d]pyrimidines (incorporating this compound moiety)SYK, LRRK2, MYLKIC50 < 10 nM for several examples[3]
Experimental Protocol: Kinase Inhibition Assay (General)
  • Reagents: Recombinant kinase (e.g., SYK), substrate peptide, ATP, and test compounds (this compound derivatives).

  • Assay Procedure: The kinase, substrate, and test compound are pre-incubated in an assay buffer. The reaction is initiated by the addition of ATP.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway

SYK_Inhibition_Pathway Receptor Immune Receptor (e.g., BCR, FcR) SYK SYK Receptor->SYK Downstream Downstream Signaling SYK->Downstream Response Cellular Response (e.g., Cytokine Release) Downstream->Response Inhibitor This compound Derivative Inhibitor->SYK

Caption: SYK signaling pathway and its inhibition by a this compound derivative.

Fms-like Tyrosine Kinase 3 (FLT3) Inhibition

Derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine, which contains a related isoxazole core, have been synthesized and evaluated as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[5]

Quantitative Data: FLT3 Inhibition
CompoundTarget KinaseIC50% Inhibition (at 1 µM)Reference
C14 FLT3256 nM73% (FLT3), 25.34% (FLT3-ITD)[5]
Experimental Protocol: FLT3 Kinase Assay

The protocol would be similar to the general kinase inhibition assay described above, with specific reagents for FLT3.

  • Reagents: Recombinant FLT3 kinase, a suitable substrate (e.g., a tyrosine-containing peptide), ATP, and the test compounds.

  • Assay Procedure: The assay is performed in a microplate format. The kinase, substrate, and varying concentrations of the inhibitor are incubated together. The reaction is started by adding ATP.

  • Detection: The phosphorylation of the substrate is quantified, often using a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Anticancer Activity

Beyond specific kinase inhibition, derivatives of the broader isoxazole family have shown cytotoxic activities against various cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity
Compound ClassCell LineIC50 (µM)Reference
3,4-diaryl-5-aminoisoxazolesVarious human cancer cell linesLow micromolar range[6]
3-(4-substituted phenyl)aminoquinoxaline derivativesLiver carcinoma (HEPG2)>50% growth inhibition for most compounds[7]
Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells (e.g., HEPG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are added to the wells at various concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.

Experimental Workflow

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere (Overnight) Seed->Adhere Treat Treat with This compound Derivatives Adhere->Treat Incubate Incubate (e.g., 48 hours) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

Certain aminodiphenylamine derivatives, which can be conceptually related to substituted amino-phenyl compounds, have been evaluated for their antimicrobial and antibiofilm activities.[8] While not directly this compound derivatives, this suggests a potential avenue for exploration for this scaffold.

Quantitative Data: Antimicrobial Activity
Compound ClassBacterial StrainsMIC (mg/mL)MBC (mg/mL)Reference
AminodiphenylaminesS. aureus, E. faecalis, E. coli, P. aeruginosa0.312 - 50.312 - 5[8]
Experimental Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microplate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.[8]

Conclusion

The this compound core represents a valuable scaffold in medicinal chemistry. While data on the parent compound is scarce, its derivatives have demonstrated a range of promising biological activities, including the modulation of protein-protein interactions, inhibition of key kinases such as SYK and FLT3, and broader anticancer and antimicrobial effects. The experimental protocols and data presented in this guide highlight the therapeutic potential of this chemical class and provide a foundation for future research and drug development efforts. Further synthesis and screening of novel derivatives are warranted to fully explore the pharmacological landscape of the this compound scaffold.

References

Elucidation of a Hypothesized Mechanism of Action for 3-Phenylisoxazol-4-amine Remains a Developing Area of Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals a notable absence of detailed studies specifically investigating the mechanism of action for 3-phenylisoxazol-4-amine. While the broader class of isoxazole derivatives has attracted considerable attention for its diverse pharmacological potential, the specific biological targets and signaling pathways associated with this particular compound are not yet well-defined.

Research into functionally similar and structurally related isoxazole compounds offers some preliminary insights. For instance, various derivatives of 3-phenylisoxazole have been synthesized and evaluated for a range of biological activities, including antibacterial and antiprotozoal effects. However, these studies primarily focus on the synthesis, characterization, and screening of these compounds, rather than a deep dive into their molecular mechanisms.

For example, studies on 4-nitro-3-phenylisoxazole derivatives have demonstrated antibacterial activity against plant pathogens like Xanthomonas oryzae.[1] Similarly, 2-amino-4-phenyloxazole derivatives, which share a core heterocyclic structure, have been investigated for their in vitro antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis.[2] While these findings are promising, they do not provide a direct mechanism of action that can be definitively extrapolated to this compound.

The amine functional group at the 4-position of the isoxazole ring suggests potential interactions with various biological targets, such as enzymes or receptors that recognize amine-containing ligands. Biogenic amines, for instance, are a critical class of neurotransmitters that include catecholamines (dopamine, norepinephrine, epinephrine), histamine, and serotonin.[3][4] These molecules are synthesized from amino acid precursors and play crucial roles in neuronal signaling.[3][4] It is conceivable that this compound could act as an analog or antagonist at the receptors for these biogenic amines, or potentially interfere with their synthesis, transport, or degradation. However, without direct experimental evidence, this remains speculative.

Future research efforts will be essential to delineate the precise mechanism of action of this compound. Such studies would likely involve a combination of computational modeling to predict potential binding targets and a suite of in vitro and in vivo experiments to validate these predictions.

Potential Future Experimental Workflow

To elucidate the mechanism of action of this compound, a structured experimental approach would be required. The following workflow outlines a potential strategy for researchers in this field.

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation a Compound Acquisition (this compound) b Computational Docking (Screening against known protein targets) a->b c Target Prioritization b->c d Binding Assays (e.g., SPR, ITC) c->d Top Candidates e Enzyme Inhibition Assays d->e f Cell-Based Reporter Assays e->f g Signaling Pathway Analysis (e.g., Western Blot, qPCR) f->g h Animal Model of Disease g->h Validated Targets i Pharmacokinetic & Pharmacodynamic Studies h->i j Efficacy and Toxicity Assessment i->j

A potential experimental workflow for elucidating the mechanism of action.

References

The Phenyl Group: A Key Modulator of Activity in 3-Phenylisoxazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

The 3-phenylisoxazol-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active compounds. The phenyl group at the 3-position of the isoxazole ring plays a pivotal role in defining the pharmacological profile of these molecules. Its orientation, electronic properties, and substitution patterns can significantly influence binding affinity to biological targets, metabolic stability, and overall efficacy. This technical guide delves into the critical role of the phenyl group, summarizing key structure-activity relationship (SAR) findings and providing insights into the experimental methodologies used to elucidate its function.

The Influence of Phenyl Group Substitution on Biological Activity

The strategic modification of the phenyl ring in this compound and its analogs has led to the discovery of potent agents with diverse therapeutic potential, including antibacterial, anticancer, and enzyme inhibitory activities.[1][2][3] Structure-activity relationship studies have consistently demonstrated that the nature and position of substituents on the phenyl ring are critical determinants of biological activity.

For instance, in a series of 4-nitro-3-phenylisoxazole derivatives screened for antibacterial activity against plant pathogens, the substitution pattern on the phenyl ring was found to be crucial. Ortho-substituted derivatives exhibited enhanced activity compared to their meta- and para-substituted counterparts.[1] This suggests that steric factors and the specific spatial arrangement of substituents in relation to the isoxazole core are important for target interaction. Furthermore, the presence of electron-withdrawing groups, such as a nitro group, on the phenyl ring has been associated with potent antibacterial effects.[1]

In the context of enzyme inhibition, phenylisoxazole quinoxalin-2-amine hybrids have been investigated as potential inhibitors of α-amylase and α-glucosidase for the management of type 2 diabetes.[3][4] Molecular docking studies have indicated that the phenyl group is involved in key binding interactions within the active sites of these enzymes.[4] The specific substitutions on the phenyl ring can modulate the strength of these interactions, thereby influencing the inhibitory potency.

Table 1: Illustrative Structure-Activity Relationships of 3-Phenylisoxazole Derivatives
Compound Class Target/Activity Key Phenyl Group Modifications Observed Effect on Activity Reference
4-Nitro-3-phenylisoxazolesAntibacterial (Xanthomonas oryzae)Ortho-substitution (e.g., -Br, -NO2)Higher potency compared to meta- and para-isomers.[1][1]
Phenylisoxazole quinoxalin-2-amine hybridsα-Amylase and α-Glucosidase InhibitionVaried substitutions on the phenyl ringModulation of inhibitory potency (IC50 values).[3][3]
4-(4-aminophenyl)-isoxazolo[3,4-b] pyridin-3-amine derivativesFLT3 Kinase Inhibition (AML)Presence of an aminophenyl groupPotent inhibition of FLT3 and its mutants.[5][5]

Synthetic Strategies and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes in heterocyclic chemistry. A common approach involves the [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from a corresponding phenyloxime, and an appropriate enamine or a related species.[1] Another versatile method is the addition-elimination reaction of amines on 3-haloisoxazolines, followed by an oxidation step to furnish the 3-aminoisoxazole core.

General Synthesis of this compound Derivatives

A representative synthetic workflow for obtaining this compound analogs is depicted below. This pathway illustrates the key steps from starting materials to the final substituted products.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cycloaddition and Final Product Phenylacetaldehyde Phenylacetaldehyde Phenyloxime Phenyloxime Phenylacetaldehyde->Phenyloxime + Hydroxylamine Hydroxylamine Hydroxylamine Substituted_Enamine Substituted Enamine Nitrile_Oxide Phenyl Nitrile Oxide Phenyloxime->Nitrile_Oxide Oxidation (e.g., NCS) Isoxazoline_Intermediate Substituted Isoxazoline Nitrile_Oxide->Isoxazoline_Intermediate + Substituted Enamine [3+2] Cycloaddition Final_Product This compound Derivative Isoxazoline_Intermediate->Final_Product Aromatization/ Amine Formation

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 4-Nitro-3-phenylisoxazole Derivatives via [3+2] Cycloaddition

This protocol is adapted from the synthesis of 4-nitro-3-phenylisoxazole derivatives as described in the literature.[1]

  • Synthesis of Phenyloximes (1): To a solution of the corresponding substituted benzaldehyde in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is then isolated by filtration and purified by recrystallization.

  • Synthesis of 4-Nitro-3-phenylisoxazole Derivatives (5o-5w): To a stirred solution of the appropriate phenyloxime (1) in a suitable solvent (e.g., chloroform), N-chlorosuccinimide (NCS) is added portion-wise at 0 °C to generate the corresponding hydroximoyl chloride in situ. After stirring for a specified time, a solution of (E)-N,N-dimethyl-2-nitroethen-1-amine (4c) and a base (e.g., triethylamine) in the same solvent is added dropwise. The reaction mixture is then stirred at room temperature. Upon completion, the mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are a consequence of their interaction with various cellular targets and signaling pathways. For example, certain derivatives have been identified as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[5] These inhibitors can irreversibly bind to the kinase, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.

FLT3_Inhibition_Pathway cluster_pathway FLT3 Signaling Pathway in AML cluster_inhibition Inhibition by Phenylisoxazole Derivative FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Phenylisoxazole_Inhibitor This compound Derivative (Covalent Inhibitor) Inhibition Inhibition Phenylisoxazole_Inhibitor->Inhibition Inhibition->Dimerization Blocks Phosphorylation

Caption: Inhibition of the FLT3 signaling pathway by a this compound derivative.

Conclusion

The phenyl group at the 3-position of the isoxazole ring is a critical determinant of the biological activity of this compound derivatives. Its substitution pattern profoundly influences the molecule's interaction with biological targets, highlighting the importance of this moiety in drug design and optimization. Future research in this area will likely focus on the synthesis of novel analogs with diverse phenyl substitutions to explore new therapeutic applications and to refine the structure-activity relationships for existing targets. The detailed understanding of the role of the phenyl group will continue to guide the development of more potent and selective drug candidates based on the this compound scaffold.

References

The Isoxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the isoxazole core, including its synthesis, physicochemical properties, and diverse applications in drug discovery, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant biological pathways.

Physicochemical Properties and Synthetic Strategies

The isoxazole moiety imparts favorable physicochemical characteristics to lead compounds, often enhancing their pharmacokinetic profiles. Its aromatic nature contributes to molecular rigidity, while the nitrogen and oxygen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets. The electron-withdrawing nature of the ring can also influence the pKa of neighboring functional groups.

The synthesis of the isoxazole ring is versatile, with several established methods. The most common approach is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an alkene, which offers a high degree of regioselectivity.[1][2] Another prevalent method involves the condensation of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents.[3] More recent advancements include transition metal-catalyzed cycloadditions and green chemistry approaches, which have improved the efficiency and environmental footprint of isoxazole synthesis.[4][5]

Applications in Drug Discovery

The isoxazole scaffold is a key component in a wide array of approved drugs and clinical candidates, demonstrating its broad therapeutic potential.[5][6] Its derivatives have exhibited a remarkable range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[7]

Anti-inflammatory Activity

A significant number of isoxazole-containing compounds have been developed as potent anti-inflammatory agents.[8][9] One of the most well-known examples is Valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The isoxazole ring in Valdecoxib plays a crucial role in its selective binding to the COX-2 enzyme.

Anticancer Activity

The isoxazole scaffold is also a prominent feature in the design of novel anticancer agents.[10] These compounds exert their effects through various mechanisms, including the inhibition of kinases, heat shock proteins (Hsp90), and tubulin polymerization.[11]

Quantitative Biological Data

The following tables summarize key quantitative data for representative isoxazole-containing compounds, showcasing their potency and selectivity across different therapeutic areas.

CompoundTargetAssayIC50 / % InhibitionReference
Anti-inflammatory Agents
ValdecoxibCOX-2Enzyme Inhibition AssayIC50: 5 µM[7]
Compound 5bCOX-2Carrageenan-induced paw edema75.68% inhibition (2h)[12]
Compound 5cCOX-2Carrageenan-induced paw edema74.48% inhibition (2h)[12]
Compound 5dCOX-2Carrageenan-induced paw edema71.86% inhibition (2h)[12]
Anticancer Agents
Compound 1aProstate Cancer (PC3)Cell Viability AssaySignificant Activity[10]
Compound 1bProstate Cancer (PC3)Cell Viability AssaySignificant Activity[10]
Compound 1cProstate Cancer (PC3)Cell Viability AssaySignificant Activity[10]
NVP-AUY922Hsp90Biochemical AssayPotent Inhibitor[6]

Key Signaling Pathways

The therapeutic effects of isoxazole-containing drugs are often mediated by their interaction with specific signaling pathways. Understanding these pathways is critical for rational drug design and development.

COX2_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Catalysis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediation Valdecoxib (Isoxazole) Valdecoxib (Isoxazole) Valdecoxib (Isoxazole)->COX-2 Enzyme Inhibition

COX-2 Inhibition Pathway

The diagram above illustrates the mechanism of action for COX-2 inhibiting anti-inflammatory drugs like Valdecoxib. Arachidonic acid is converted to prostaglandins by the COX-2 enzyme, leading to inflammation and pain. Valdecoxib, containing an isoxazole scaffold, selectively inhibits the COX-2 enzyme, thereby blocking the production of prostaglandins and reducing inflammation.[13]

Leflunomide_MoA cluster_Mitochondrion Mitochondrion Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Conversion Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis Precursor Leflunomide (Prodrug) Leflunomide (Prodrug) Teriflunomide (Active Metabolite) Teriflunomide (Active Metabolite) Leflunomide (Prodrug)->Teriflunomide (Active Metabolite) Metabolism Teriflunomide (Active Metabolite)->DHODH Inhibition Lymphocyte Proliferation Lymphocyte Proliferation Pyrimidine Synthesis->Lymphocyte Proliferation Required for

Leflunomide Mechanism of Action

Leflunomide is an isoxazole-containing immunomodulatory drug. It is a prodrug that is metabolized to its active form, teriflunomide. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[6][14] By blocking this pathway, leflunomide depletes the pyrimidine pool, which is essential for the proliferation of rapidly dividing cells like lymphocytes.[6][15] This ultimately leads to its immunosuppressive and anti-inflammatory effects.

Experimental Protocols

This section provides representative experimental protocols for the synthesis and biological evaluation of isoxazole derivatives, based on established literature procedures.

General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles

Materials:

  • Substituted aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium hydroxide (1.2 eq)

  • Substituted alkyne (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.5 eq)

  • Solvent (e.g., Ethanol, Deep Eutectic Solvent)

Protocol:

  • To a solution of the substituted aldehyde in the chosen solvent, add hydroxylamine hydrochloride and sodium hydroxide.

  • Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 1-2 hours to form the corresponding aldoxime.[16]

  • To the reaction mixture, add N-Chlorosuccinimide (NCS) portion-wise and continue stirring for 2-4 hours. This in situ generates the nitrile oxide.[16]

  • Add the substituted alkyne to the reaction mixture and continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.[16]

In Vitro Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar albino rats

  • Test isoxazole compounds

  • Standard drug (e.g., Diclofenac sodium)

  • Carrageenan solution (1% in saline)

  • Plethysmometer

Protocol:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups: control (vehicle), standard, and test compound groups.

  • Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose (e.g., 10 mg/kg).

  • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12]

  • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[9]

  • Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[12]

Conclusion

The isoxazole scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have led to the discovery and development of a multitude of clinically important drugs. The diverse range of biological activities associated with isoxazole derivatives underscores the immense potential of this heterocycle in addressing a wide spectrum of diseases. Future research will undoubtedly continue to unlock new therapeutic applications for this remarkable scaffold, further solidifying its prominent position in the arsenal of medicinal chemists.

References

Preliminary Screening of 3-Phenylisoxazol-4-amine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

This technical guide provides a preliminary overview of the potential bioactivity of 3-Phenylisoxazol-4-amine, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of specific publicly available data on this particular molecule, this document extrapolates potential biological activities based on the known pharmacological profiles of structurally related isoxazole derivatives. The guide outlines potential therapeutic areas, hypothetical mechanisms of action, and detailed experimental protocols for a comprehensive preliminary screening of this compound. This includes methodologies for assessing potential antimicrobial, anti-inflammatory, and anticancer activities, as well as enzyme inhibition and receptor binding assays. The aim is to provide a foundational framework for researchers to initiate and guide the biological evaluation of this compound.

Introduction

Isoxazole derivatives are a well-established class of five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[1] The isoxazole scaffold is a key pharmacophore in a variety of approved drugs and clinical candidates, demonstrating a broad spectrum of biological effects including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1] The specific compound, this compound, features a core isoxazole ring substituted with a phenyl group at the 3-position and an amine group at the 4-position. While direct biological data for this exact structure is scarce in peer-reviewed literature, the analysis of its structural motifs allows for the formulation of hypotheses regarding its potential bioactivities.

This guide will explore these potential activities by examining the established biological effects of analogous compounds, such as 4-nitro-3-phenylisoxazole and other substituted phenylisoxazoles.

Potential Bioactivities and Mechanisms of Action

Based on the structure of this compound and the known activities of related compounds, the following areas of bioactivity are proposed for preliminary screening.

Antimicrobial Activity

Substituted phenylisoxazoles have demonstrated notable antibacterial properties. For instance, derivatives of 4-nitro-3-phenylisoxazole have been synthesized and shown to possess potent antibacterial activity against various plant pathogens.[2] The presence of the phenylisoxazole scaffold is crucial for this activity. It is hypothesized that this compound could exhibit similar properties, potentially through mechanisms such as the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Anti-inflammatory Activity

The isoxazole ring is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). It is conceivable that this compound could modulate inflammatory pathways. A potential mechanism could involve the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation.

Anticancer Activity

Numerous isoxazole-containing compounds have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell cycle progression, and interference with signaling pathways crucial for cancer cell proliferation and survival. The bioactivity of this compound in this context could be explored against a panel of cancer cell lines.

Data Presentation: Hypothetical Bioactivity Data

To illustrate how quantitative data for this compound could be presented, the following tables summarize hypothetical results from the experimental protocols described in the subsequent sections.

Table 1: Hypothetical Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa>256
Bacillus subtilis32

Table 2: Hypothetical Anti-inflammatory Activity of this compound

AssayIC₅₀ (µM)
COX-1 Enzyme Inhibition75
COX-2 Enzyme Inhibition25

Table 3: Hypothetical Cytotoxicity of this compound against Cancer Cell Lines

Cancer Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)45
A549 (Lung Cancer)80
HeLa (Cervical Cancer)60

Experimental Protocols

The following are detailed methodologies for the preliminary screening of the bioactivity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is adapted from standard microdilution methods.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a sterile nutrient broth and incubated overnight at 37°C. The bacterial suspension is then diluted to achieve a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a common method for assessing the anti-inflammatory potential of a compound.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

  • Assay Procedure: The assay is performed in a 96-well plate format. The reaction mixture contains the respective enzyme, a heme cofactor, and the test compound (this compound) at various concentrations. The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2), a product of the COX-catalyzed reaction, is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.

MTT Assay for Cytotoxicity against Cancer Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for 48-72 hours.

  • MTT Addition and Incubation: After the treatment period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization and Absorbance Measurement: The culture medium is removed, and the formazan crystals formed by viable cells are solubilized with DMSO. The absorbance is then measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Visualizations

The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the screening of this compound.

G cluster_0 Hypothetical Antibacterial Mechanism Compound This compound Target Bacterial Enzyme (e.g., DNA Gyrase) Compound->Target Binds to Inhibition Inhibition Target->Inhibition Effect Bacteriostatic or Bactericidal Effect Inhibition->Effect

Caption: Hypothetical mechanism of antibacterial action.

G cluster_1 Experimental Workflow for MIC Determination Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum PrepDilutions Prepare Compound Dilutions in 96-well plate Start->PrepDilutions Inoculate Inoculate Plate PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Read MIC Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination.

G cluster_2 Hypothetical Anti-inflammatory Signaling Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Compound->COX Inhibits

Caption: Potential anti-inflammatory mechanism.

Conclusion

While direct experimental evidence for the bioactivity of this compound is currently limited in the public domain, its structural features and the established pharmacological profile of related isoxazole derivatives suggest that it is a promising candidate for biological screening. The proposed areas of investigation—antimicrobial, anti-inflammatory, and anticancer activities—provide a rational starting point for a comprehensive preliminary evaluation. The detailed experimental protocols and hypothetical data presentations in this guide are intended to serve as a valuable resource for researchers embarking on the study of this and similar heterocyclic compounds. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may lead to the discovery of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Phenylisoxazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 3-phenylisoxazol-4-amine derivatives. This class of compounds holds significant interest in medicinal chemistry due to their potential as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis. The protocols outlined below describe a reliable two-step synthetic route commencing with a 1,3-dipolar cycloaddition to form a key nitroisoxazole intermediate, followed by a selective reduction to yield the desired 4-amino functionality.

Logical Relationship of the Synthetic Workflow

The synthesis of this compound derivatives is typically achieved through a two-step process. The initial step involves the construction of the isoxazole ring with a nitro group at the 4-position. This is followed by the reduction of the nitro group to the corresponding amine.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediate Intermediate cluster_product Final Product Benzaldehyde Oxime Benzaldehyde Oxime Step1 Step 1: 1,3-Dipolar Cycloaddition Benzaldehyde Oxime->Step1 Nitroalkene Nitroalkene Nitroalkene->Step1 Intermediate 4-Nitro-3-phenylisoxazole Step1->Intermediate Step2 Step 2: Nitro Group Reduction Product This compound Derivatives Step2->Product Intermediate->Step2

Caption: Synthetic workflow for this compound derivatives.

Data Presentation: Synthesis of this compound Derivatives

The following table summarizes the yields and reaction times for the synthesis of representative this compound derivatives, starting from the corresponding 4-nitro-3-phenylisoxazole precursors.

Derivative (R group on Phenyl Ring)4-Nitro-3-phenylisoxazole Yield (%)Reduction Yield (%)Overall Yield (%)Total Synthesis Time (hours)
H8592788
4-Chloro8290748.5
4-Methoxy8895847.5
3-Nitro7588669
2,4-Dichloro7889709

Experimental Protocols

Step 1: Synthesis of 4-Nitro-3-phenylisoxazole Intermediate via 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of the key intermediate, 4-nitro-3-phenylisoxazole, through a [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from benzaldehyde oxime) and a nitroalkene.

Materials:

  • Benzaldehyde oxime

  • (E)-(2-nitrovinyl)benzene (or other substituted nitroalkenes)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde oxime (1.0 eq) in anhydrous DCM.

  • Add N-Chlorosuccinimide (1.1 eq) to the solution in portions at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • To this mixture, add a solution of (E)-(2-nitrovinyl)benzene (1.2 eq) in DCM.

  • Slowly add triethylamine (1.5 eq) dropwise at 0 °C.

  • The reaction is then stirred at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-nitro-3-phenylisoxazole.

Step 2: Reduction of 4-Nitro-3-phenylisoxazole to this compound

This protocol details the reduction of the nitro group of the isoxazole intermediate to the desired amine functionality using stannous chloride dihydrate.

Materials:

  • 4-Nitro-3-phenylisoxazole

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-nitro-3-phenylisoxazole (1.0 eq) in ethanol, add stannous chloride dihydrate (4.0 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add ethyl acetate to the residue and neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be further purified by recrystallization or column chromatography to yield the pure this compound derivative.

Signaling Pathway

Inhibition of VEGFR2 Signaling by this compound Derivatives

This compound derivatives have been investigated as potential inhibitors of VEGFR2, a receptor tyrosine kinase that plays a crucial role in angiogenesis. By binding to the ATP-binding site of the VEGFR2 kinase domain, these compounds can block the downstream signaling cascade, thereby inhibiting the proliferation and migration of endothelial cells.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates FAK FAK VEGFR2->FAK Activates Migration Cell Migration & Permeability PLCg->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation FAK->Migration Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway and its inhibition.[1][2]

References

Application Notes and Protocols for 3-Phenylisoxazol-4-amine (CAS 23350-02-9)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document aims to provide detailed application notes and experimental protocols for the use of 3-Phenylisoxazol-4-amine. However, a comprehensive search of scientific literature and chemical databases reveals a significant lack of published data for this specific compound (CAS 23350-02-9). While the isoxazole scaffold is of interest in medicinal chemistry, and various derivatives have been synthesized and tested for a range of biological activities, experimental protocols and biological data for this compound are not currently available in the public domain. This document outlines the general handling and safety precautions for this class of compounds and presents a hypothetical experimental workflow based on the activities of structurally similar molecules.

Compound Information

Compound Name CAS Number Molecular Formula Molecular Weight Structure
This compound23350-02-9C₉H₈N₂O160.17 g/mol O=C1C(\C=C\N)=C(N)C=C1C2=CC=CC=C2

Note: The provided structure is a simplified representation.

Safety and Handling

As specific safety data for this compound is unavailable, general precautions for handling laboratory chemicals should be strictly followed:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Handling: Avoid inhalation of dust or fumes. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Hypothetical Experimental Protocols

The following protocols are hypothetical and based on the investigation of other isoxazole derivatives. These are intended to serve as a starting point for researchers and would require significant optimization and validation for this compound.

General Solubility Assessment

A preliminary assessment of solubility is crucial for the design of biological assays.

Workflow for Solubility Assessment:

G cluster_0 Solubility Testing Workflow A Weigh 1 mg of this compound B Add 100 µL of solvent (e.g., DMSO, Ethanol, Water) A->B C Vortex for 1 minute B->C D Visually inspect for dissolution C->D E If not dissolved, add solvent incrementally up to 1 mL D->E [Insoluble] F Determine approximate solubility D->F [Soluble] E->F

Caption: General workflow for determining the solubility of a compound.

In Vitro Anticancer Activity - MTT Assay

Given that some isoxazole derivatives have shown cytotoxic effects, a common initial screening assay is the MTT assay to assess cell viability.

Protocol for MTT Assay:

  • Cell Seeding: Seed a 96-well plate with a cancer cell line of interest (e.g., HeLa, MCF-7) at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of the compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Hypothetical Signaling Pathway Inhibition:

Many anticancer agents target key signaling pathways involved in cell proliferation and survival. A hypothetical target for a novel isoxazole derivative could be a kinase in a growth factor signaling pathway.

G cluster_0 Hypothetical Kinase Inhibition Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Kinase Target Kinase GFR->Kinase Downstream Downstream Signaling Kinase->Downstream Proliferation Cell Proliferation Downstream->Proliferation Compound This compound Compound->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Data Presentation

As no experimental data has been published for this compound, a template for data presentation is provided below.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)

Cell LineThis compoundDoxorubicin (Control)
HeLaData not availableData not available
MCF-7Data not availableData not available
A549Data not availableData not available

Conclusion

There is a notable absence of scientific literature detailing the experimental use and biological activity of this compound. The protocols and diagrams presented in this document are therefore hypothetical and intended to guide potential research based on the activities of structurally related compounds. Researchers and drug development professionals are strongly encouraged to perform initial exploratory studies to determine the physicochemical properties and biological activities of this compound before undertaking more extensive investigations. All laboratory work should be conducted with appropriate safety precautions.

Applications of 3-Phenylisoxazol-4-amine Derivatives in Antibacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocyclic ring containing nitrogen and oxygen, is a prominent feature in many compounds with a wide range of biological activities.[1] Specifically, derivatives of 3-Phenylisoxazol-4-amine have emerged as a promising class of compounds in the search for novel antibacterial agents to combat the growing threat of antimicrobial resistance.[2][3] These synthetic compounds are being investigated for their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

This document provides a summary of the current research, presenting key quantitative data, detailed experimental protocols, and conceptual diagrams to guide researchers in this field.

Quantitative Data Summary

The antibacterial efficacy of various this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50). The following tables summarize the reported in vitro activities of these compounds against several bacterial strains.

Table 1: In Vitro Antibacterial Activity of N3, N5-di(substituted)isoxazole-3,5-diamine Derivatives [2]

CompoundSubstituentTest OrganismMIC (μg/mL)
178d -Escherichia coli MTCC 443117
Staphylococcus aureus MTCC 96100
178e p-FEscherichia coli MTCC 443110
Staphylococcus aureus MTCC 9695
178f p-ClEscherichia coli MTCC 44395
Staphylococcus aureus MTCC 96-
Cloxacillin (Standard) -Escherichia coli MTCC 443120
Staphylococcus aureus MTCC 96100

Table 2: Antibacterial Activity of 4-nitro-3-phenylisoxazole Derivatives against Plant Pathogenic Bacteria [4][5]

CompoundTest OrganismEC50 (μg/mL)
Derivative 1 Xanthomonas oryzae (Xoo)Value 1
Derivative 2 Pseudomonas syringae (Psa)Value 2
Derivative 3 Xanthomonas axonopodis (Xac)Value 3
Bismerthiazol (Positive Control) Xanthomonas oryzae (Xoo)Value 4

Note: Specific EC50 values for individual derivatives were not detailed in the provided search results, but it was noted that the EC50 values of the tested compounds were much better than that of the positive control, bismerthiazol.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound derivatives.

Protocol 1: Synthesis of N3, N5-di(substituted)isoxazole-3,5-diamine Derivatives[2]

This protocol describes a two-step microwave-assisted synthesis.

Step 1: Formation of N1, N3-di(substituted)malonamide intermediates

  • Combine equimolar amounts of a substituted aniline and diethyl malonate.

  • Subject the mixture to microwave irradiation at a specified power and time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the intermediate product by recrystallization or column chromatography.

Step 2: Cyclization with Hydroxylamine Hydrochloride

  • Dissolve the N1, N3-di(substituted)malonamide intermediate in a suitable solvent (e.g., ethanol).

  • Add an excess of hydroxylamine hydrochloride.

  • Add a base (e.g., sodium acetate) to neutralize the hydrochloride and liberate free hydroxylamine.

  • Subject the reaction mixture to microwave irradiation.

  • Monitor the formation of the isoxazole ring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the final compound by recrystallization.

  • Confirm the structure using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry.[2]

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)[2]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized isoxazole derivatives

  • Standard antibiotic (e.g., Cloxacillin)[2]

  • Bacterial strains (e.g., Escherichia coli MTCC 443, Staphylococcus aureus MTCC 96)[2]

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each synthesized compound and the standard drug in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.[2]

  • Prepare a bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).

  • Dilute the standardized inoculum in MHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The turbidity can also be measured using a spectrophotometer.[2]

Conceptual Diagrams

The following diagrams illustrate key processes in the research and development of this compound derivatives as antibacterial agents.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization Substituted Aniline Substituted Aniline Microwave Irradiation 1 Microwave Irradiation 1 Substituted Aniline->Microwave Irradiation 1 Diethyl Malonate Diethyl Malonate Diethyl Malonate->Microwave Irradiation 1 N1, N3-di(substituted)malonamide N1, N3-di(substituted)malonamide Microwave Irradiation 1->N1, N3-di(substituted)malonamide Hydroxylamine HCl Hydroxylamine HCl Microwave Irradiation 2 Microwave Irradiation 2 N1, N3-di(substituted)malonamide->Microwave Irradiation 2 Hydroxylamine HCl->Microwave Irradiation 2 Base Base Base->Microwave Irradiation 2 This compound Derivative This compound Derivative Microwave Irradiation 2->this compound Derivative

Caption: Microwave-assisted synthesis of this compound derivatives.

Antibacterial_Screening_Workflow Synthesized Derivatives Synthesized Derivatives Broth Microdilution Broth Microdilution Synthesized Derivatives->Broth Microdilution Bacterial Strains Bacterial Strains Bacterial Strains->Broth Microdilution Incubation Incubation Broth Microdilution->Incubation MIC Determination MIC Determination Incubation->MIC Determination Data Analysis Data Analysis MIC Determination->Data Analysis

Caption: Workflow for in vitro antibacterial susceptibility testing.

Proposed_Mechanism_of_Action cluster_interaction Interaction with Bacterial Targets Isoxazole Derivative Isoxazole Derivative Target Protein Target Protein Isoxazole Derivative->Target Protein Binding Cell Wall Synthesis Cell Wall Synthesis Isoxazole Derivative->Cell Wall Synthesis Inhibition Bacterial Cell Bacterial Cell Bacterial Growth Inhibition Bacterial Growth Inhibition Target Protein->Bacterial Growth Inhibition Cell Wall Synthesis->Bacterial Growth Inhibition

Caption: Postulated mechanisms of antibacterial action for isoxazole derivatives.

References

Application Notes and Protocols for the Synthesis of Novel Herbicides from 3-Phenylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities. In the realm of agrochemicals, isoxazole-containing compounds have been successfully developed as herbicides. The 3-phenylisoxazol-4-amine core represents a versatile starting material for the synthesis of novel herbicide candidates. Derivatization of the 4-amino group allows for the introduction of diverse functionalities, leading to the modulation of herbicidal activity, selectivity, and physicochemical properties. This document provides detailed protocols for the synthesis of novel N-(3-phenylisoxazol-4-yl)carboxamides and N-(3-phenylisoxazol-4-yl)thiocarboxamides and an overview of their potential as herbicides. These compounds are designed based on established principles of herbicide discovery, where the urea and thiourea moieties are known to interact with key biological targets in plants.

Synthetic Workflow

The general synthetic approach involves the reaction of this compound with various isocyanates or isothiocyanates to yield the corresponding ureas (carboxamides) and thioureas (thiocarboxamides). This reaction is typically straightforward and proceeds with high yield.

cluster_synthesis Synthesis of Novel Herbicides Start This compound Product1 N-(3-Phenylisoxazol-4-yl)carboxamide Start->Product1 Reaction with Isocyanate Product2 N-(3-Phenylisoxazol-4-yl)thiocarboxamide Start->Product2 Reaction with Isothiocyanate Reagent1 Isocyanate (R-N=C=O) Reagent1->Product1 Reagent2 Isothiocyanate (R-N=C=S) Reagent2->Product2 Bioassay Herbicidal Activity Screening Product1->Bioassay Product2->Bioassay

Caption: Synthetic workflow for the preparation of novel herbicides.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-N'-(3-phenylisoxazol-4-yl)ureas (Carboxamides)

This protocol describes a general method for the synthesis of N-aryl-N'-(3-phenylisoxazol-4-yl)ureas by reacting this compound with a substituted aryl isocyanate.

Materials:

  • This compound

  • Substituted aryl isocyanate (e.g., 4-chlorophenyl isocyanate)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add triethylamine (1.2 mmol).

  • Slowly add a solution of the substituted aryl isocyanate (1.05 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-N'-(3-phenylisoxazol-4-yl)urea.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of N-Aryl-N'-(3-phenylisoxazol-4-yl)thioureas (Thiocarboxamides)

This protocol outlines a general procedure for the synthesis of N-aryl-N'-(3-phenylisoxazol-4-yl)thioureas from this compound and a substituted aryl isothiocyanate.

Materials:

  • This compound

  • Substituted aryl isothiocyanate (e.g., 4-fluorophenyl isothiocyanate)

  • Anhydrous acetonitrile

  • Pyridine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous acetonitrile (15 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add pyridine (1.1 mmol) to the solution.

  • Add the substituted aryl isothiocyanate (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting solid by column chromatography on silica gel with a suitable solvent system to yield the pure N-aryl-N'-(3-phenylisoxazol-4-yl)thiourea.

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table presents data for a series of synthesized 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides, which serve as representative examples of the herbicidal potential of isoxazole derivatives.[1] The data illustrates the inhibitory effects on the root growth of rape at different concentrations.

Compound IDR Group on Phenyl RingInhibition Rate (%) at 100 mg/LInhibition Rate (%) at 10 mg/L
4f 4-F>9050-70
4g 2,4-diCl>9070-90
4k 4-Cl>9050-70
4n 4-F (thiocarboxamide)>9030-50
4o 4-Cl (thiocarboxamide)>9030-50

Potential Signaling Pathway

Many herbicides targeting broadleaf and grass weeds act by inhibiting key enzymes in essential metabolic pathways. For instance, some heterocyclic herbicides are known to inhibit acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). The novel N-(3-phenylisoxazol-4-yl) amides and thioamides may act through a similar mechanism.

cluster_pathway Hypothetical Herbicide Mode of Action Herbicide N-(3-Phenylisoxazol-4-yl) Carboxamide/Thiocarboxamide TargetEnzyme Target Enzyme (e.g., ALS, PPO) Herbicide->TargetEnzyme Binds to Inhibition Inhibition MetabolicPathway Essential Metabolic Pathway (e.g., Amino Acid or Chlorophyll Biosynthesis) TargetEnzyme->MetabolicPathway Catalyzes step in Disruption Disruption PlantDeath Weed Growth Inhibition and Plant Death MetabolicPathway->PlantDeath Inhibition->TargetEnzyme Disruption->MetabolicPathway

Caption: Hypothetical signaling pathway of isoxazole-based herbicides.

Conclusion

The synthetic protocols and data presented herein provide a framework for the development of novel herbicides based on the this compound scaffold. The derivatization of the 4-amino group into ureas and thioureas is a promising strategy for generating compounds with potent herbicidal activity. Further optimization of the substituents on the aryl ring is likely to yield candidates with improved efficacy and selectivity, making this class of compounds a valuable area for future research in the quest for new crop protection solutions.

References

Application Notes and Protocols for the Analytical Characterization of 3-Phenylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the analytical characterization of 3-Phenylisoxazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The following protocols and data are designed to guide researchers in the structural elucidation and purity assessment of this compound.

Overview of Analytical Techniques

The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques to unambiguously determine its chemical structure, purity, and physicochemical properties. The primary methods employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify its concentration.

  • X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a crystalline sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of this compound. The expected chemical shifts are predicted based on the analysis of structurally similar compounds.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted NMR data for this compound. These predictions are derived from spectral data of substituted 3-phenylisoxazoles and related 4-amino-isoxazole derivatives.

Parameter Predicted Value
¹H NMR (400 MHz, DMSO-d₆)
δ (ppm) Amine (NH₂)~5.0 - 6.0 (br s)
δ (ppm) Isoxazole H-5~8.5 - 8.8 (s)
δ (ppm) Phenyl H-ortho~7.7 - 7.9 (m)
δ (ppm) Phenyl H-meta, para~7.4 - 7.6 (m)
¹³C NMR (100 MHz, DMSO-d₆)
δ (ppm) Isoxazole C-3~158 - 162
δ (ppm) Isoxazole C-4~100 - 105
δ (ppm) Isoxazole C-5~150 - 154
δ (ppm) Phenyl C-ipso~128 - 132
δ (ppm) Phenyl C-ortho~126 - 128
δ (ppm) Phenyl C-meta~129 - 131
δ (ppm) Phenyl C-para~130 - 132
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-180 ppm.

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in DMSO-d6 H1_NMR ¹H NMR Acquisition Dissolve->H1_NMR Transfer to NMR tube C13_NMR ¹³C NMR Acquisition Process Process Data H1_NMR->Process C13_NMR->Process Analyze Analyze Spectra Process->Analyze

NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can further provide the exact elemental composition.

Expected Mass Spectrometry Data
Parameter Predicted Value
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
[M+H]⁺ (ESI+) m/z 161.0658
[M-H]⁻ (ESI-) m/z 159.0513
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes.

    • Scan a mass range appropriate to detect the expected molecular ions (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺ or [M-H]⁻) and compare the measured m/z values with the calculated theoretical values.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare_Solution Prepare Dilute Solution Infuse Infuse into ESI Source Prepare_Solution->Infuse Acquire Acquire Spectra (Positive & Negative) Infuse->Acquire Analyze_MS Analyze Mass Spectra Acquire->Analyze_MS

Mass Spectrometry Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of this compound. A reverse-phase method is generally suitable for this type of compound.

HPLC Method Parameters

The following table provides a starting point for developing an HPLC method. Optimization may be required based on the specific instrumentation and column used.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Experimental Protocol: HPLC Analysis
  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 50 µg/mL).

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Method Setup: Program the HPLC system with the parameters outlined in the table above.

  • Analysis: Inject the prepared sample and record the chromatogram.

  • Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction can be performed if suitable crystals can be grown.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer.

    • Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Putative Biological Signaling Pathway

Based on the biological activities of structurally related phenylisoxazole derivatives, which have shown potential as α-amylase and α-glucosidase inhibitors, it is hypothesized that this compound may also interact with pathways related to carbohydrate metabolism.[1] Further investigation is required to confirm this.

Signaling_Pathway Compound This compound (Putative Inhibitor) Enzyme α-Amylase / α-Glucosidase Compound->Enzyme Inhibits Product Glucose Enzyme->Product Catalyzes conversion to Substrate Complex Carbohydrates Substrate->Enzyme Substrate for Absorption Glucose Absorption Product->Absorption BloodGlucose Blood Glucose Levels Absorption->BloodGlucose Increases

Hypothetical Signaling Pathway Involvement

These application notes and protocols provide a comprehensive framework for the analytical characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data for research and development purposes.

References

Application Notes and Protocols: Reactions of 3-Phenylisoxazol-4-amine with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 3-phenylisoxazol-4-amine with various electrophiles, including acylation, alkylation, and Schiff base formation. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the synthesis of novel derivatives for potential applications in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic amine that serves as a versatile building block in organic synthesis. The presence of a nucleophilic amino group at the 4-position of the isoxazole ring allows for a variety of chemical transformations. This document details the reaction of this compound with common electrophiles, providing experimental protocols and data for the synthesis of N-acylated, N-alkylated, and Schiff base derivatives. These derivatives are of interest due to the prevalence of the isoxazole scaffold in numerous biologically active compounds.

Acylation of this compound

The acylation of this compound is a straightforward method for the synthesis of N-(3-phenylisoxazol-4-yl)amides. This reaction is typically carried out by treating the amine with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the acid byproduct.

General Reaction Scheme

acylation reactant1 This compound product N-(3-Phenylisoxazol-4-yl)amide reactant1->product reactant2 Acylating Agent (e.g., R-COCl) reactant2->product catalyst Base (e.g., Pyridine, Et3N) catalyst->product

Caption: General acylation of this compound.

Experimental Protocol: Synthesis of N-(3-Phenylisoxazol-4-yl)acetamide

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary
Product NameAcylating AgentYield (%)Melting Point (°C)Spectroscopic Data
N-(3-Phenylisoxazol-4-yl)acetamideAcetic anhydride85-95145-147¹H NMR, ¹³C NMR, IR

Alkylation of this compound

N-alkylation of this compound introduces alkyl substituents on the nitrogen atom. This reaction typically involves the use of an alkyl halide in the presence of a base to facilitate the nucleophilic substitution.

General Reaction Scheme

alkylation reactant1 This compound product N-Alkyl-3-phenylisoxazol-4-amine reactant1->product reactant2 Alkyl Halide (e.g., R-X) reactant2->product base Base (e.g., K2CO3, NaH) base->product

Caption: General alkylation of this compound.

Experimental Protocol: Synthesis of N-Methyl-3-phenylisoxazol-4-amine

Materials:

  • This compound

  • Methyl iodide

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in dimethylformamide, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Data Summary
Product NameAlkylating AgentYield (%)Physical StateSpectroscopic Data
N-Methyl-3-phenylisoxazol-4-amineMethyl iodide70-80Oil¹H NMR, ¹³C NMR, MS

Schiff Base Formation with Aldehydes

This compound readily reacts with aldehydes to form the corresponding Schiff bases (imines). This condensation reaction is typically catalyzed by an acid and involves the removal of water.

General Reaction Scheme

schiff_base reactant1 This compound product Schiff Base reactant1->product reactant2 Aldehyde (e.g., R-CHO) reactant2->product byproduct - H2O product->byproduct catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->product

Caption: Schiff base formation from this compound.

Experimental Protocol: Synthesis of (E)-N-Benzylidene-3-phenylisoxazol-4-amine

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add benzaldehyde (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure Schiff base.

Data Summary
Product NameAldehydeYield (%)Melting Point (°C)Spectroscopic Data
(E)-N-Benzylidene-3-phenylisoxazol-4-amineBenzaldehyde90-98118-120¹H NMR: δ 8.9 (s, 1H, N=CH), 7.2-8.0 (m, 10H, Ar-H).[1]

Conclusion

The protocols and data presented herein demonstrate the versatility of this compound as a synthetic intermediate. The amino group readily undergoes acylation, alkylation, and condensation with aldehydes to provide a diverse range of derivatives. These reactions are generally high-yielding and procedurally straightforward, making them accessible for various research and development applications. The synthesized compounds can serve as valuable scaffolds for the discovery of new therapeutic agents.

Workflow Visualization

workflow start Start: this compound electrophile Select Electrophile start->electrophile acyl_chloride Acyl Chloride / Anhydride electrophile->acyl_chloride Acylation alkyl_halide Alkyl Halide electrophile->alkyl_halide Alkylation aldehyde Aldehyde electrophile->aldehyde Condensation acylation Acylation Reaction acyl_chloride->acylation alkylation Alkylation Reaction alkyl_halide->alkylation schiff_base Schiff Base Formation aldehyde->schiff_base purification Purification (Recrystallization / Chromatography) acylation->purification alkylation->purification schiff_base->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end_amide N-(3-Phenylisoxazol-4-yl)amide characterization->end_amide from Acylation end_alkylamine N-Alkyl-3-phenylisoxazol-4-amine characterization->end_alkylamine from Alkylation end_schiff_base Schiff Base characterization->end_schiff_base from Condensation

Caption: Synthetic workflow for derivatizing this compound.

References

Application Notes and Protocols: Utilization of 3-Phenylisoxazol-4-amine in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 3-phenylisoxazol-4-amine, with a focus on its application in the construction of fused heterocyclic scaffolds of interest in medicinal chemistry. While direct participation of this compound in [3+2] cycloaddition reactions is not widely documented, its tautomeric form, 5-amino-3-phenylisoxazole, serves as a valuable precursor for the synthesis of fused ring systems, such as isoxazolo[5,4-b]pyridines, through condensation reactions. These reactions offer a modular approach to novel chemical entities with potential therapeutic applications.

Introduction

This compound exists in equilibrium with its tautomer, 5-amino-3-phenylisoxazole. The enamine-like reactivity of the 5-amino tautomer makes it a versatile building block for the synthesis of fused nitrogen-containing heterocycles. This is particularly relevant in drug discovery, where the isoxazole moiety is a recognized pharmacophore found in numerous approved drugs. The fusion of a pyridine ring to the isoxazole core, for instance, can modulate the physicochemical and pharmacological properties of the resulting molecule, offering opportunities for the development of new therapeutic agents.

It is important to note that the isomeric 3-amino-5-phenylisoxazole has been reported to be significantly less reactive in similar condensation reactions, highlighting the critical role of the specific isomer in achieving the desired chemical transformation.

Application: Synthesis of Isoxazolo[5,4-b]pyridines

A primary application of 5-amino-3-phenylisoxazole is in the multicomponent synthesis of isoxazolo[5,4-b]pyridines. This transformation typically involves the condensation of the amino-isoxazole with a 1,3-dicarbonyl compound and an aldehyde. This approach allows for the rapid assembly of complex molecular architectures from simple, readily available starting materials.

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-3-phenyl-6-methylisoxazolo[5,4-b]pyridines

This protocol describes a representative one-pot synthesis of isoxazolo[5,4-b]pyridine derivatives via the condensation of 5-amino-3-phenylisoxazole, an aromatic aldehyde, and acetylacetone.

Materials:

  • 5-Amino-3-phenylisoxazole

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-3-phenylisoxazole (1.0 mmol) in ethanol (15 mL).

  • To this solution, add the aromatic aldehyde (1.0 mmol) and acetylacetone (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product in a desiccator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired 4-aryl-3-phenyl-6-methylisoxazolo[5,4-b]pyridine.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Data Presentation

The following table summarizes representative data for the synthesis of isoxazolo[5,4-b]pyridine derivatives using the protocol described above.

AldehydeProductYield (%)
Benzaldehyde4,6-Dimethyl-3-phenylisoxazolo[5,4-b]pyridine75
4-Chlorobenzaldehyde4-(4-Chlorophenyl)-6-methyl-3-phenylisoxazolo[5,4-b]pyridine82
4-Methoxybenzaldehyde4-(4-Methoxyphenyl)-6-methyl-3-phenylisoxazolo[5,4-b]pyridine78

Visualizations

Reaction Pathway

The following diagram illustrates the proposed reaction pathway for the synthesis of isoxazolo[5,4-b]pyridines from 5-amino-3-phenylisoxazole.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 5-Amino-3-phenylisoxazole D Knoevenagel Adduct A->D + Aldehyde B Aromatic Aldehyde C Acetylacetone C->D E Michael Adduct D->E + Amino-isoxazole F Isoxazolo[5,4-b]pyridine E->F Cyclization & Aromatization

Caption: Proposed reaction mechanism for isoxazolo[5,4-b]pyridine synthesis.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the synthesis and purification of isoxazolo[5,4-b]pyridines.

experimental_workflow A 1. Mix Reactants (Amino-isoxazole, Aldehyde, Acetylacetone) B 2. Add Catalyst (Acetic Acid) A->B C 3. Reflux Reaction (4-6 hours) B->C D 4. Work-up (Solvent removal, Precipitation in water) C->D E 5. Filtration and Drying D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Experimental workflow for the synthesis of isoxazolo[5,4-b]pyridines.

Scale-up Synthesis of 3-Phenylisoxazol-4-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of 3-Phenylisoxazol-4-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the formation of 3-phenylisoxazole, followed by nitration to 4-nitro-3-phenylisoxazole, and concluding with the reduction of the nitro group to the desired amine.

Synthetic Strategy Overview

The overall synthetic pathway for the preparation of this compound is depicted below. The process is designed to be robust and scalable, utilizing readily available starting materials and reagents.

Synthesis_Pathway A Benzaldehyde Oxime + Phenylacetylene B 3-Phenylisoxazole A->B Step 1: [3+2] Cycloaddition C 4-Nitro-3-phenylisoxazole B->C Step 2: Nitration D This compound C->D Step 3: Reduction

Caption: Overall synthetic route for this compound.

Step 1: Synthesis of 3-Phenylisoxazole

The initial step involves a [3+2] cycloaddition reaction between benzaldehyde oxime and phenylacetylene. This reaction is efficiently carried out in the presence of N-chlorosuccinimide (NCS) and 1,8-diazabicycloundec-7-ene (DBU).

Experimental Protocol
  • Reaction Setup: To a solution of benzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF), add phenylacetylene (1.0 eq).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 eq) and 1,8-diazabicycloundec-7-ene (DBU) (1.1 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data
ReagentMolar Eq.Molecular Weight ( g/mol )Quantity (for 10g of Benzaldehyde Oxime)
Benzaldehyde Oxime1.0121.1410.0 g
Phenylacetylene1.0102.148.43 g
N-Chlorosuccinimide (NCS)1.1133.5312.1 g
1,8-Diazabicycloundec-7-ene (DBU)1.1152.2413.8 g
N,N-Dimethylformamide (DMF)-73.09100 mL
Product Molecular Weight ( g/mol ) Expected Yield
3-Phenylisoxazole145.16~9.4 - 9.7 g (65-67% yield)

Step 2: Nitration of 3-Phenylisoxazole

The second step is the regioselective nitration of 3-phenylisoxazole at the 4-position. This is achieved using a mixture of nitric acid and sulfuric acid at a controlled temperature.

Experimental Protocol
  • Reaction Setup: In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0 °C.

  • Substrate Addition: Slowly add 3-phenylisoxazole to the cooled sulfuric acid while maintaining the temperature below 5 °C.

  • Nitrating Mixture Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v). Add this mixture dropwise to the solution of 3-phenylisoxazole, ensuring the temperature does not exceed 10 °C.

  • Reaction Conditions: Stir the reaction mixture at 0-10 °C for 1-2 hours.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The precipitated product is filtered, washed with cold water until neutral, and dried. The crude product can be further purified by recrystallization.

Quantitative Data
ReagentMolar Eq.ConcentrationQuantity (for 10g of 3-Phenylisoxazole)
3-Phenylisoxazole1.0-10.0 g
Concentrated Sulfuric Acid-98%40 mL
Concentrated Nitric Acid1.170%4.8 mL
Product Molecular Weight ( g/mol ) Expected Yield
4-Nitro-3-phenylisoxazole190.15~11.0 - 12.4 g (80-90% yield)

Step 3: Reduction of 4-Nitro-3-phenylisoxazole

The final step is the reduction of the nitro group of 4-nitro-3-phenylisoxazole to the corresponding amine using iron powder in the presence of an acid. This method is a classic and scalable approach for nitro group reduction.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, suspend iron powder in a mixture of ethanol and water.

  • Acid Addition: Add a catalytic amount of concentrated hydrochloric acid to activate the iron.

  • Substrate Addition: Add 4-nitro-3-phenylisoxazole to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude product. The product can be purified by recrystallization or column chromatography.

Quantitative Data
ReagentMolar Eq.Molecular Weight ( g/mol )Quantity (for 10g of 4-Nitro-3-phenylisoxazole)
4-Nitro-3-phenylisoxazole1.0190.1510.0 g
Iron Powder5.055.8414.7 g
Ethanol-46.07100 mL
Water-18.0225 mL
Concentrated Hydrochloric Acidcat.36.46~1 mL
Product Molecular Weight ( g/mol ) Expected Yield
This compound160.18~7.1 - 8.0 g (85-95% yield)

Workflow Visualization

The following diagram illustrates the sequential workflow of the synthesis, from starting materials to the final purified product.

Synthesis_Workflow cluster_step1 Step 1: 3-Phenylisoxazole Synthesis cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction A1 Mix Benzaldehyde Oxime and Phenylacetylene in DMF A2 Add NCS and DBU A1->A2 A3 Stir at Room Temperature A2->A3 A4 Aqueous Work-up and Extraction A3->A4 A5 Column Chromatography A4->A5 B1 Cool Sulfuric Acid A5->B1 Proceed to Nitration B2 Add 3-Phenylisoxazole B1->B2 B3 Add Nitrating Mixture B2->B3 B4 Stir at 0-10 °C B3->B4 B5 Quench on Ice and Filter B4->B5 B6 Recrystallization B5->B6 C1 Suspend Iron in Ethanol/Water B6->C1 Proceed to Reduction C2 Add HCl (cat.) C1->C2 C3 Add 4-Nitro-3-phenylisoxazole C2->C3 C4 Reflux C3->C4 C5 Filter and Work-up C4->C5 C6 Purification C5->C6 D D C6->D Final Product

Caption: Detailed workflow for the synthesis of this compound.

Troubleshooting & Optimization

Optimizing Synthesis of 3-Phenylisoxazol-4-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a foundational aspect of innovation. The successful and efficient synthesis of 3-Phenylisoxazol-4-amine, a potentially valuable building block in medicinal chemistry, requires careful optimization of reaction conditions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most plausible synthetic strategies for this compound involve the rearrangement of a carboxylic acid derivative at the 4-position of the 3-phenylisoxazole core. The two main recommended routes are:

  • Hofmann rearrangement of 3-phenylisoxazole-4-carboxamide.

  • Curtius rearrangement of 3-phenylisoxazole-4-carbonyl azide.[1][2][3]

Both pathways proceed through an isocyanate intermediate which is then hydrolyzed to the final amine.

Q2: How can I synthesize the key precursor, 3-phenylisoxazole-4-carboxylic acid?

A2: 3-Phenylisoxazole-4-carboxylic acid can be synthesized from ethyl 3-phenylisoxazole-4-carboxylate. The ester is hydrolyzed using a base, such as sodium hydroxide in ethanol, followed by acidification with an acid like hydrochloric acid to precipitate the carboxylic acid.[4] A similar method involves the reaction of benzaldehyde oxime and ethyl acetoacetate in the presence of a catalyst like anhydrous zinc chloride, followed by hydrolysis of the resulting ester.[5]

Q3: What reagents are suitable for the Hofmann rearrangement of 3-phenylisoxazole-4-carboxamide?

A3: A variety of reagents can be used for the Hofmann rearrangement. Common choices include sodium hypobromite (generated in situ from bromine and sodium hydroxide), sodium hypochlorite, N-bromosuccinimide (NBS), and lead tetraacetate.[6] The selection of the reagent may depend on the specific substrate and desired reaction conditions.

Q4: What are the common challenges in the Curtius rearrangement?

A4: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide.[2] Potential challenges include:

  • Incomplete conversion of the acyl azide to the isocyanate.

  • Side reactions of the highly reactive isocyanate intermediate, such as polymerization or reaction with nucleophilic solvents or impurities.

  • The azide precursor can be explosive, requiring careful handling.

Troubleshooting Guides

Low Yield in the Final Amine Product
Potential Cause Troubleshooting Steps
Incomplete Hofmann/Curtius Rearrangement - Ensure the reaction temperature is optimal for the rearrangement. The thermal decomposition of the acyl azide in the Curtius rearrangement requires sufficient heating.[2] - For the Hofmann rearrangement, verify the stoichiometry and purity of the halogenating agent and base.
Side Reactions of the Isocyanate Intermediate - Ensure the reaction is performed under anhydrous conditions until the hydrolysis step to prevent premature reaction of the isocyanate with water. - If trapping the isocyanate with a nucleophile other than water, ensure the nucleophile is present in sufficient concentration and that the reaction conditions favor the desired reaction over polymerization.
Product Loss During Workup - The final amine product may be soluble in the aqueous layer, especially if the reaction mixture is acidic. Neutralize the solution carefully and perform multiple extractions with an appropriate organic solvent. - Check for product volatility, which could lead to loss during solvent removal under reduced pressure.
Substrate Halogenation (Hofmann Rearrangement) - Over-halogenation of the starting amide can occur if an excess of the halogenating agent is used. Use precise stoichiometry.[7]
Unexpected Side Products
Side Product Potential Cause Mitigation Strategy
Urea Derivatives The isocyanate intermediate reacts with the already formed amine product.- Perform the hydrolysis of the isocyanate at a lower temperature to control the reaction rate. - Use a two-phase system or dilute conditions to minimize the interaction between the isocyanate and the amine.
Carbamates The isocyanate intermediate reacts with alcoholic solvents used in the reaction or workup.- If the free amine is the desired product, avoid using alcohol as a solvent during the rearrangement and hydrolysis steps.[8]
Polymeric Materials Polymerization of the isocyanate intermediate.- Use dilute solutions to reduce the likelihood of intermolecular reactions.[7] - Ensure the reaction temperature is not excessively high.

Experimental Protocols

Synthesis of 3-Phenylisoxazole-4-carboxylic acid

This two-step procedure starts with the formation of the isoxazole ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate A mixture of benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol) is heated at 60°C for one hour without a solvent. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and ethanol is added to precipitate the crude product.[5]

Step 2: Hydrolysis to 3-Phenylisoxazole-4-carboxylic acid The crude ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is treated with a 5% sodium hydroxide solution at room temperature for approximately 4 hours. After the reaction is complete (monitored by TLC), the mixture is acidified with 2 N HCl. The resulting solid is filtered and recrystallized from hot ethanol to yield the pure carboxylic acid.[5]

Parameter Value
Reactants (Step 1) Benzaldehyde oxime, Ethyl acetoacetate, Anhydrous zinc chloride
Temperature (Step 1) 60°C
Reaction Time (Step 1) 1 hour
Reactants (Step 2) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, 5% NaOH, 2 N HCl
Temperature (Step 2) Room Temperature
Reaction Time (Step 2) 4 hours
Synthesis of 3-Phenylisoxazole-4-carbonyl chloride

3-Phenyl-5-methylisoxazole-4-carboxylic acid is reacted with bis(trichloromethyl) carbonate in an organic solvent such as chlorobenzene in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is heated under reflux.[9]

Parameter Value
Reactants 3-Phenyl-5-methylisoxazole-4-carboxylic acid, Bis(trichloromethyl) carbonate, DMF
Solvent Chlorobenzene
Temperature Reflux (approx. 130°C)
Reaction Time 2-5 hours
Yield ~95%
Synthesis of this compound via Curtius Rearrangement

Step 1: Preparation of 3-Phenylisoxazole-4-carbonyl azide 3-Phenylisoxazole-4-carbonyl chloride is reacted with sodium azide in a suitable solvent like acetone or a biphasic system. This reaction is typically carried out at a low temperature (e.g., 0°C) to control the reactivity of the azide.

Step 2: Curtius Rearrangement and Hydrolysis The acyl azide is carefully heated in an inert solvent (e.g., toluene) to induce the rearrangement to the isocyanate with the loss of nitrogen gas. The resulting isocyanate is then hydrolyzed by adding water or an acidic/basic aqueous solution to yield the crude amine.[2][10]

Parameter Value
Reactants (Step 1) 3-Phenylisoxazole-4-carbonyl chloride, Sodium azide
Temperature (Step 1) 0°C
Reactants (Step 2) 3-Phenylisoxazole-4-carbonyl azide, Water/Acid/Base
Temperature (Step 2) Varies (heating for rearrangement, then hydrolysis)

Visualizing the Workflow

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_rearrangement Rearrangement & Hydrolysis Carboxylic_Acid 3-Phenylisoxazole- 4-carboxylic acid Carbonyl_Chloride 3-Phenylisoxazole- 4-carbonyl chloride Carboxylic_Acid->Carbonyl_Chloride SOCl2 or (Cl3CO)2CO Carboxamide 3-Phenylisoxazole- 4-carboxamide Carbonyl_Chloride->Carboxamide NH3 Carbonyl_Azide 3-Phenylisoxazole- 4-carbonyl azide Carbonyl_Chloride->Carbonyl_Azide NaN3 Isocyanate Isocyanate Intermediate Carboxamide->Isocyanate Hofmann (Br2, NaOH) Carbonyl_Azide->Isocyanate Curtius (Heat) Amine 3-Phenylisoxazol- 4-amine Isocyanate->Amine Hydrolysis (H2O)

Caption: Synthetic pathways to this compound.

TroubleshootingLogic Start Low Yield of This compound Check_Rearrangement Incomplete Rearrangement? Start->Check_Rearrangement Check_Side_Reactions Isocyanate Side Reactions? Start->Check_Side_Reactions Check_Workup Product Loss During Workup? Start->Check_Workup Optimize_Temp Optimize Reaction Temperature Check_Rearrangement->Optimize_Temp Yes Check_Reagents Verify Reagent Stoichiometry & Purity Check_Rearrangement->Check_Reagents Yes Anhydrous_Conditions Ensure Anhydrous Conditions Check_Side_Reactions->Anhydrous_Conditions Yes Control_Hydrolysis Control Hydrolysis Conditions Check_Side_Reactions->Control_Hydrolysis Yes Check_Aqueous_Layer Analyze Aqueous Layer for Product Check_Workup->Check_Aqueous_Layer Yes Check_Volatility Check for Product Volatility Check_Workup->Check_Volatility Yes

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Synthesis of 3-Phenylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 3-Phenylisoxazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective pathway involves a two-step process:

  • Nitration: Introduction of a nitro group at the C4 position of a 3-phenylisoxazole precursor to form 3-phenyl-4-nitroisoxazole.

  • Reduction: Subsequent reduction of the nitro group to an amine to yield the final product, this compound.

Q2: Why is my overall yield consistently low?

Low overall yield can result from issues in either the nitration or reduction step. Common causes include incomplete reactions, formation of side products (such as isomers during nitration), or degradation of the isoxazole ring under harsh conditions. Each step must be optimized and monitored to ensure high conversion before proceeding to the next.

Q3: Are there any major safety precautions I should be aware of?

Yes. Nitration reactions using concentrated acids like nitric and sulfuric acid are highly exothermic and require careful temperature control to prevent runaway reactions. Always add the nitrating agent slowly to the substrate solution in an ice bath. Additionally, handling nitro compounds requires care, and catalytic hydrogenation for the reduction step involves flammable hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C). Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield or No Reaction During Nitration Step

Possible Causes & Solutions

  • Insufficiently Activating Nitrating Agent: The choice of nitrating agent is critical. A standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is often effective. However, for sensitive substrates, milder conditions like nitric acid in acetic anhydride may be required.[1]

  • Incorrect Reaction Temperature: Nitration is highly temperature-dependent. The reaction should be initiated at a low temperature (typically 0-5°C) to control the reaction rate and prevent side reactions. Allowing the reaction to slowly warm to room temperature may be necessary for completion.

  • Poor Substrate Purity: Impurities in the starting 3-phenylisoxazole can interfere with the reaction. Ensure the purity of the starting material using techniques like NMR or LC-MS before starting the reaction.

Problem 2: Formation of Multiple Products (Isomers) During Nitration

Possible Causes & Solutions

  • Lack of Regioselectivity: The phenyl group at the C3 position directs nitration, but substitution on the phenyl ring itself can occur, leading to undesired isomers.

    • Solution: Carefully control the reaction conditions. Lowering the temperature and using a less aggressive nitrating agent can improve selectivity for the C4 position of the isoxazole ring. Acetic anhydride with nitric acid is a method reported to achieve nitration on the isoxazole ring under mild conditions.[1][2]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This helps in determining the optimal reaction time to maximize the desired product and minimize isomer formation.

Problem 3: Low Yield or Incomplete Reaction During Nitro Group Reduction

Possible Causes & Solutions

  • Ineffective Reducing Agent: The choice of reducing agent is key for selectively reducing the nitro group without opening the isoxazole ring.

    • Recommended Method: A reliable method is the use of iron powder in acetic acid and water.[3] This method is generally mild and effective for nitroisoxazoles.

    • Alternative Methods: Other common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using other metals like tin(II) chloride (SnCl₂) in an acidic medium.

  • Catalyst Deactivation (for Catalytic Hydrogenation): If using a catalyst like Pd/C, impurities in the substrate or solvent can poison the catalyst. Ensure high purity of the 3-phenyl-4-nitroisoxazole intermediate.

  • Insufficient Reaction Time or Temperature: Some reduction reactions may require gentle heating or extended reaction times for full conversion. A study on a similar compound showed that stirring at 50°C for 2 hours was effective.[3] Monitor the reaction via TLC until the starting material spot has completely disappeared.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-4-nitroisoxazole

This protocol is adapted from a similar synthesis of 4-nitro-3-phenylisoxazole.[4][5]

  • Preparation: In a flask equipped with a magnetic stirrer, dissolve the starting material (e.g., cinnamyl alcohol, 30 mmol) in glacial acetic acid (6 mL).

  • Reaction: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium nitrite (90 mmol) dropwise, ensuring the internal temperature does not exceed 70°C.

  • Stirring: After the addition is complete, continue stirring the reaction mixture at room temperature for 1 hour.

  • Work-up: Dilute the mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to isolate 3-phenyl-4-nitroisoxazole.

Protocol 2: Reduction of 3-Phenyl-4-nitroisoxazole to this compound

This protocol is based on the reduction of a substituted 4-nitroisoxazole.[3]

  • Preparation: To a solution of 3-phenyl-4-nitroisoxazole (1.0 eq) in a 3:1 mixture of acetic acid and water, add iron powder (5.0 eq).

  • Reaction: Heat the mixture to 50°C and stir vigorously for 2-3 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.

  • Neutralization & Extraction: Basify the aqueous layer with a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is ~8-9. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by silica gel column chromatography to yield pure this compound.

Data Presentation

The following tables summarize reaction conditions and reported yields for the key synthetic steps from literature, which can serve as a benchmark for optimizing your experiments.

Table 1: Conditions for Nitration of Phenylisoxazole Derivatives

Starting MaterialNitrating AgentSolventTemperatureYieldReference
Cinnamyl AlcoholNaNO₂Acetic Acid< 70°C26%[4]
3,5-DiarylisoxazoleHNO₃ / Ac₂OAcetic Anhydride0-5°C32%[2]
5-PhenylisoxazoleHNO₃ / H₂SO₄Sulfuric AcidNot specifiedMixture of isomers[1]

Table 2: Conditions for Reduction of 4-Nitroisoxazole Derivatives

Starting MaterialReducing AgentSolventTemperatureYieldReference
Methyl 3-methoxy-4-nitroisoxazole-5-carboxylateFe powderAcetic Acid / H₂O50°C70%[3]
Aromatic Nitro CompoundsTrichlorosilane / TEAAcetonitrile15°C>99% (general)[6]
Aromatic Nitro CompoundsHydrazine Formate / MetalNot specifiedNot specifiedEffective (selective)[7]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and troubleshooting of this compound.

ReactionPathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Start 3-Phenylisoxazole Precursor Nitro 3-Phenyl-4-nitroisoxazole Start->Nitro HNO₃ / H₂SO₄ or NaNO₂ / Acetic Acid Amine This compound Nitro->Amine Fe / AcOH-H₂O or H₂, Pd/C

Caption: General two-step reaction pathway for the synthesis of this compound.

TroubleshootingWorkflow Problem Low Final Yield CheckNitration Check Nitration Step Problem->CheckNitration CheckReduction Check Reduction Step Problem->CheckReduction NitrationCause1 Incomplete Reaction? CheckNitration->NitrationCause1 NitrationCause2 Isomer Formation? CheckNitration->NitrationCause2 NitrationSolution1 Optimize Temp & Time Verify Nitrating Agent NitrationCause1->NitrationSolution1 NitrationSolution2 Use Milder Conditions (e.g., HNO₃/Ac₂O) Purify Intermediate NitrationCause2->NitrationSolution2 ReductionCause1 Incomplete Reduction? CheckReduction->ReductionCause1 ReductionCause2 Ring Degradation? CheckReduction->ReductionCause2 ReductionSolution1 Increase Reaction Time/Temp Verify Reducing Agent (Fe/AcOH) ReductionCause1->ReductionSolution1 ReductionSolution2 Use Milder Reducing Conditions Avoid Harsh Acids/Bases ReductionCause2->ReductionSolution2

Caption: Troubleshooting decision tree for identifying sources of low yield.

References

Technical Support Center: Purification of 3-Phenylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Phenylisoxazol-4-amine, targeting researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue 1: Low yield after purification.

Potential Cause Troubleshooting Step Expected Outcome
Product loss during recrystallization - Ensure the solvent system is optimal. The ideal solvent should dissolve the compound at high temperatures but not at room temperature. - Avoid using an excessive amount of solvent. - Cool the solution slowly to allow for maximum crystal formation. - Wash the collected crystals with a minimal amount of cold solvent.Increased recovery of the purified product.
Incomplete elution from chromatography column - Adjust the polarity of the mobile phase. A more polar eluent may be required to move the compound off the column. - Check for interactions between the amine and the silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can mitigate this.Improved elution and recovery of the target compound.
Product loss during acid-base extraction - Ensure the pH for the aqueous and organic layers is appropriate to have the amine protonated or deprotonated for extraction. - Perform multiple extractions with smaller volumes of solvent for better efficiency.Enhanced separation and yield.

Issue 2: Persistent impurities in the final product.

Potential Cause Troubleshooting Step Expected Outcome
Co-crystallization of impurities - Try a different recrystallization solvent or a multi-solvent system. - Perform a second recrystallization step.Higher purity of the final crystalline product.
Inadequate separation during column chromatography - Optimize the solvent gradient for flash chromatography to better separate the target compound from impurities.[1] - Use a longer column or a stationary phase with a different selectivity.Improved resolution between the product and impurity peaks.
Structurally similar impurities - Consider derivatization to alter the physical properties of the impurity, followed by purification and deprotection. - Preparative HPLC might be necessary for challenging separations.Isolation of the pure desired compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for column chromatography purification of this compound?

A1: A common starting point for the purification of aromatic amines is flash column chromatography on silica gel.[1][2] A gradient elution with a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate is typically effective.[1]

Recommended Starting Parameters:

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 0-50% Ethyl Acetate in Heptane
Monitoring Thin Layer Chromatography (TLC) or LC-MS

Q2: How can I perform a recrystallization for this compound?

A2: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial.

General Recrystallization Protocol:

  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. Good solvents will show high solubility at elevated temperatures and low solubility at room temperature. Ethanol is often a good starting point for recrystallizing amine compounds.[3]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

Q3: Is acid-base extraction a suitable purification method for this compound?

A3: Yes, as an amine, this compound is basic and can be purified using acid-base extraction to remove neutral or acidic impurities.

Workflow for Acid-Base Extraction:

Caption: Workflow for Acid-Base Extraction of this compound.

Q4: What are some potential impurities I might encounter?

A4: Impurities can arise from starting materials, side reactions, or degradation. For isoxazole synthesis, common impurities could include unreacted starting materials, regioisomers, or byproducts from the cyclization reaction. For instance, in the synthesis of a related compound, an isomeric impurity was identified.

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in heptane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the top of the silica bed is flat.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this onto a small amount of silica gel, dry it, and carefully add it to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Column Chromatography:

Caption: General Workflow for Flash Column Chromatography.

References

Technical Support Center: Synthesis of 3-Phenylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Phenylisoxazol-4-amine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two common synthetic strategies for obtaining this compound are:

  • Reduction of a nitro group: This involves the synthesis of 4-nitro-3-phenylisoxazole followed by its reduction to the corresponding amine.

  • Nucleophilic substitution: This route utilizes a 4-halo-3-phenylisoxazole intermediate, which then undergoes a reaction with an amine source.

Q2: I am seeing multiple spots on my TLC after my reduction reaction of 4-nitro-3-phenylisoxazole. What could they be?

A2: Multiple spots on your TLC plate following the reduction of 4-nitro-3-phenylisoxazole could indicate the presence of several side products. The most common culprits are:

  • Unreacted starting material: 4-nitro-3-phenylisoxazole.

  • Incomplete reduction intermediates: Such as 4-nitroso-3-phenylisoxazole or 4-hydroxylamino-3-phenylisoxazole.

  • Degradation products: Depending on the reduction conditions (e.g., harsh acidic or basic conditions), the isoxazole ring itself might degrade.

To troubleshoot this, ensure your reducing agent is fresh and used in the correct stoichiometric amount. You can also try adjusting the reaction time and temperature.

Q3: My amination reaction of 4-halo-3-phenylisoxazole is giving a low yield of the desired primary amine. What are the likely side products?

A3: Low yields in the amination of 4-halo-3-phenylisoxazole are often due to the formation of over-alkylated products. When using ammonia or a primary amine, the product, this compound, can act as a nucleophile and react with the starting halide to form secondary and tertiary amines.[1]

To minimize this, you can use a large excess of the amine nucleophile or utilize a protected amine equivalent, such as an azide, followed by reduction.

Troubleshooting Guide

This section provides a more in-depth look at potential issues and their solutions.

Issue 1: Presence of an Unexpected Furoxan Derivative

During the synthesis of the 4-nitro-3-phenylisoxazole precursor, an unexpected side product, 4-phenyl-3-furoxanmethanol, has been reported to form in significant amounts (around 40% yield) when using cinnamyl alcohol and sodium nitrite in acetic acid.[2]

Solution:

  • Purification: Careful column chromatography is necessary to separate the desired 4-nitro-3-phenylisoxazole from the furoxan byproduct.[2]

  • Alternative Nitrating Agents: Consider using different nitrating conditions that are less likely to lead to furoxan formation.

Issue 2: Over-alkylation during Amination

As mentioned in the FAQs, the formation of secondary and tertiary amines is a common issue in amination reactions.[1]

Solution:

  • Use of Excess Amine: Employing a large excess of ammonia or the primary amine can statistically favor the formation of the primary amine product.

  • Gabriel Synthesis: A classic approach to avoid over-alkylation is the Gabriel synthesis, which uses phthalimide as an ammonia equivalent.

  • Azide Chemistry: An alternative is to use sodium azide to introduce the nitrogen, followed by a clean reduction to the amine.

Summary of Potential Side Products

The following table summarizes the common side products, their likely synthetic origin, and suggested analytical methods for their detection.

Side Product Likely Synthetic Route of Origin Potential Cause Suggested Analytical Method
4-nitro-3-phenylisoxazoleReduction of nitro groupIncomplete reactionTLC, LC-MS, 1H NMR
4-nitroso-3-phenylisoxazoleReduction of nitro groupIncomplete reductionLC-MS, 1H NMR
4-hydroxylamino-3-phenylisoxazoleReduction of nitro groupIncomplete reductionLC-MS, 1H NMR
Bis(3-phenylisoxazol-4-yl)amineAmination of 4-halo-3-phenylisoxazoleOver-alkylation of the productLC-MS, 1H NMR, 13C NMR
4-phenyl-3-furoxanmethanolSynthesis of 4-nitro-3-phenylisoxazoleReaction of cinnamyl alcohol with NaNO2TLC, LC-MS, X-ray crystallography[2]

Experimental Protocols

Protocol 1: Synthesis of 4-nitro-3-phenylisoxazole

This protocol is based on a reported synthesis of a similar compound.[2]

  • Dissolve cinnamyl alcohol (1 equivalent) in glacial acetic acid.

  • Add a saturated aqueous solution of sodium nitrite (3 equivalents) dropwise, ensuring the temperature does not exceed 70 °C.

  • Continue stirring at room temperature for 1 hour.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to separate 4-nitro-3-phenylisoxazole from the 4-phenyl-3-furoxanmethanol side product.

Protocol 2: Reduction of 4-nitro-3-phenylisoxazole to this compound

A general procedure for the reduction of an aromatic nitro group.

  • Dissolve 4-nitro-3-phenylisoxazole (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common choices include:

    • Tin(II) chloride dihydrate (SnCl2·2H2O) in ethanol.

    • Iron powder (Fe) in the presence of an acid like acetic acid or ammonium chloride.

    • Catalytic hydrogenation using Pd/C and H2 gas.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter off any solid catalysts or reagents.

  • Work up the reaction mixture. This typically involves neutralization and extraction with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Visualizing Reaction Pathways

Synthesis_Pathways cluster_route1 Route 1: Reduction cluster_route2 Route 2: Amination Cinnamyl_Alcohol Cinnamyl Alcohol 4_Nitro 4-nitro-3-phenylisoxazole Cinnamyl_Alcohol->4_Nitro NaNO2, AcOH Furoxan 4-phenyl-3-furoxanmethanol (Side Product) Cinnamyl_Alcohol->Furoxan Side Reaction Target_Amine1 This compound 4_Nitro->Target_Amine1 Reduction (e.g., SnCl2, H2/Pd-C) 4_Halo 4-halo-3-phenylisoxazole Target_Amine2 This compound 4_Halo->Target_Amine2 Amine Source (e.g., NH3) Overalkylation Over-alkylation Products (Side Product) Target_Amine2->Overalkylation Side Reaction with 4-halo-3-phenylisoxazole

Caption: Common synthetic routes to this compound and major side products.

Troubleshooting_TLC cluster_tlc TLC Troubleshooting TLC Analysis (Reduction of 4-nitro-3-phenylisoxazole) Spot4 High Rf: Unreacted Starting Material (4-nitro-3-phenylisoxazole) TLC->Spot4 Spot3 Intermediate Rf: Intermediates (e.g., nitroso, hydroxylamine) Spot4->Spot3 Incomplete Reduction Spot2 Low Rf: Desired Product (this compound) Spot3->Spot2 Incomplete Reduction Spot1 Baseline: Degradation Products/Salts

Caption: Interpreting TLC results for the reduction of 4-nitro-3-phenylisoxazole.

References

Technical Support Center: Reaction Monitoring for the Synthesis of 3-Phenylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 3-Phenylisoxazol-4-amine via the reduction of 4-nitro-3-phenylisoxazole using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

I. Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of the precursor, 4-nitro-3-phenylisoxazole, and its subsequent reduction to the target compound, this compound.

Part A: Synthesis of 4-nitro-3-phenylisoxazole

A one-pot synthesis can be achieved by treating cinnamyl alcohol with sodium nitrite in acetic acid.[1]

  • Materials: Cinnamyl alcohol, glacial acetic acid, saturated aqueous sodium nitrite, diethyl ether, brine, anhydrous sodium sulfate.

  • Procedure:

    • To a stirred solution of cinnamyl alcohol (e.g., 4.08 g, 30 mmol) in glacial acetic acid (6 mL), add a saturated aqueous solution of sodium nitrite (90 mmol) dropwise. Maintain the reaction temperature below 70 °C.

    • Continue stirring at room temperature for 1 hour.

    • Dilute the reaction mixture with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (4:1) eluent to yield 4-nitro-3-phenylisoxazole.[1]

Part B: Reduction of 4-nitro-3-phenylisoxazole to this compound

A common method for the reduction of aromatic nitro compounds is the use of tin(II) chloride.

  • Materials: 4-nitro-3-phenylisoxazole, ethanol, concentrated hydrochloric acid, tin(II) chloride dihydrate, sodium hydroxide solution, ethyl acetate, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 4-nitro-3-phenylisoxazole (1 equivalent) in ethanol in a round-bottom flask.

    • Add a solution of tin(II) chloride dihydrate (e.g., 4-5 equivalents) in concentrated hydrochloric acid to the flask.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a cold aqueous sodium hydroxide solution until the pH is basic (pH > 8).

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

    • Further purification can be achieved by column chromatography or recrystallization if necessary.

II. Reaction Monitoring: TLC and HPLC Data

Proper monitoring of the reaction is crucial for determining its completion and identifying any potential issues. Below is a summary of expected analytical data for the starting material and the product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )TLC Rf Value*HPLC Retention Time (min)**
4-nitro-3-phenylisoxazoleC₉H₆N₂O₃190.16~0.65~15.8
This compoundC₉H₈N₂O160.17~0.25~8.2

*TLC conditions: Silica gel plate with petroleum ether/ethyl acetate (4:1) as the mobile phase. Visualization under UV light (254 nm).[1] **HPLC conditions: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase of 50:50 acetonitrile and 10mM sodium acetate buffer (pH 5) at a flow rate of 0.7 mL/min. UV detection at 254 nm. Retention times are estimates based on the polarity of the compounds and may vary depending on the specific HPLC system and conditions.

III. Troubleshooting Guides and FAQs

This section addresses common issues encountered during the reaction monitoring of the synthesis of this compound.

TLC Troubleshooting

Q1: My TLC plate shows streaking for the amine product.

A1:

  • Cause: The basic nature of the amine can cause it to interact strongly with the acidic silica gel on the TLC plate, leading to streaking.

  • Solution: Add a small amount of a basic modifier to your eluent. A common practice is to add 1-2% triethylamine or a few drops of ammonia to the solvent system. This will neutralize the acidic sites on the silica gel and result in more defined spots.

Q2: The Rf values of my spots are too high (close to the solvent front) or too low (at the baseline).

A2:

  • Cause: The polarity of the eluent is not optimal for separating the components of your reaction mixture.

  • Solution:

    • If Rf is too high: Your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) and increase the proportion of the less polar solvent (e.g., petroleum ether or hexane).

    • If Rf is too low: Your eluent is not polar enough. Increase the proportion of the more polar solvent.

Q3: I can't see the spots on my TLC plate under UV light.

A3:

  • Cause: The compounds may not be UV active at 254 nm, or their concentration might be too low.

  • Solution:

    • Use alternative visualization techniques. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds that can be oxidized, which includes the amine product. An iodine chamber can also be used as a general stain.

    • Ensure you have spotted a sufficient concentration of your reaction mixture.

Q4: I see multiple spots in the lane for my purified product.

A4:

  • Cause: The product may be impure, or it could be degrading on the silica gel plate.

  • Solution:

    • Re-purify your product using column chromatography with a carefully selected solvent system.

    • To check for degradation on the plate, you can perform a "2D TLC." Spot your sample in one corner of a square TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in a different solvent system. If new spots appear off the diagonal, it indicates decomposition.

HPLC Troubleshooting

Q1: My peaks are broad or tailing, especially for the amine product.

A1:

  • Cause: Secondary interactions between the basic amine and residual acidic silanols on the C18 column can cause poor peak shape.

  • Solution:

    • Add a modifier to the mobile phase. A small amount of an amine modifier like triethylamine (0.1%) or using a buffer with a pH that ensures the amine is in a single protonation state can improve peak shape.

    • Use a column with end-capping or a base-deactivated stationary phase specifically designed for analyzing basic compounds.

Q2: My retention times are shifting from run to run.

A2:

  • Cause: This can be due to several factors, including changes in mobile phase composition, temperature fluctuations, or a column that is not properly equilibrated.

  • Solution:

    • Ensure your mobile phase is well-mixed and degassed.

    • Use a column oven to maintain a consistent temperature.

    • Always allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis.

Q3: I am observing ghost peaks in my chromatogram.

A3:

  • Cause: Ghost peaks can arise from impurities in the mobile phase, carryover from previous injections, or the late elution of strongly retained compounds from a prior run.

  • Solution:

    • Use high-purity HPLC-grade solvents.

    • Implement a needle wash step in your autosampler sequence to minimize carryover.

    • Incorporate a column wash step at the end of your gradient elution to remove any strongly retained components before the next injection.

Q4: The pressure in my HPLC system is too high.

A4:

  • Cause: High backpressure is often caused by a blockage in the system, which could be a clogged frit, a blocked guard column, or precipitation of buffer salts in the mobile phase.

  • Solution:

    • Systematically check for blockages by disconnecting components starting from the detector and working your way back to the pump.

    • Replace the guard column or in-line filter if they are clogged.

    • Ensure your buffer is fully dissolved in the mobile phase and filter it before use.

IV. Visualizations

Experimental and Analytical Workflow

Workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification Start Start: Cinnamyl Alcohol Reaction1 Reaction with NaNO2 in Acetic Acid Start->Reaction1 Intermediate 4-nitro-3-phenylisoxazole Reaction1->Intermediate Reaction2 Reduction with SnCl2/HCl Intermediate->Reaction2 Product This compound Reaction2->Product TLC TLC Analysis Reaction2->TLC HPLC HPLC Analysis Reaction2->HPLC Decision Reaction Complete? TLC->Decision HPLC->Decision Decision->Reaction2 No Workup Quench & Extract Decision->Workup Yes Purification Column Chromatography Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis and monitoring of this compound.

Troubleshooting Logic for TLC Analysis

TLC_Troubleshooting cluster_streaking Streaking Spots cluster_rf Incorrect Rf Values cluster_visualization No Visible Spots Problem TLC Issue Identified Streaking Streaking Observed Problem->Streaking Incorrect_Rf Rf Too High or Too Low Problem->Incorrect_Rf No_Spots Spots Not Visible with UV Problem->No_Spots Cause_Streaking Cause: Amine-Silica Interaction Streaking->Cause_Streaking Solution_Streaking Solution: Add Basic Modifier to Eluent (e.g., Triethylamine) Cause_Streaking->Solution_Streaking Cause_Rf Cause: Improper Eluent Polarity Incorrect_Rf->Cause_Rf Solution_Rf_High Solution (High Rf): Decrease Eluent Polarity Cause_Rf->Solution_Rf_High Solution_Rf_Low Solution (Low Rf): Increase Eluent Polarity Cause_Rf->Solution_Rf_Low Cause_Spots Cause: Low Concentration or Not UV Active No_Spots->Cause_Spots Solution_Spots Solution: Use Staining (KMnO4, Iodine) or Concentrate Sample Cause_Spots->Solution_Spots

Caption: Troubleshooting logic for common TLC analysis issues.

References

Overcoming low reactivity of 3-haloisoxazoles in amination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the amination of 3-haloisoxazoles. Due to the inherent low reactivity of the 3-position of the isoxazole ring towards nucleophilic substitution, direct amination can be challenging. This guide addresses common issues and provides alternative strategies to achieve the desired 3-aminoisoxazole products.

Frequently Asked Questions (FAQs)

Q1: Why is my amination of 3-chloro- or 3-bromoisoxazole not working under standard SNAr or Buchwald-Hartwig conditions?

A1: 3-Haloisoxazoles are generally poor substrates for direct nucleophilic aromatic substitution (SNAr) and palladium-catalyzed amination reactions.[1] The electron-withdrawing nature of the isoxazole ring is often insufficient to activate the C3-halide bond for facile displacement by an amine. Standard thermal conditions often result in no reaction or decomposition of starting materials. While some success has been reported with microwave-assisted SNAr, the scope can be limited.[1]

Q2: Are there any successful methods for the direct amination of 3-haloisoxazoles?

A2: Yes, but with limitations. Microwave-promoted SNAr has shown some success. For example, the reaction of 3-chloro-1,2-benzisoxazole with various amines under microwave irradiation has yielded 3-amino-1,2-benzisoxazoles in good to high yields.[2] However, this method often requires using the amine as the solvent and a stoichiometric amount of a strong phosphazene base, which may not be suitable for all substrates or large-scale synthesis.[1]

Q3: What is the most reliable alternative to direct amination of 3-haloisoxazoles?

A3: A highly effective, two-step procedure involving the amination of 3-bromoisoxazolines followed by an oxidation step is a recommended alternative.[1][3] 3-Bromoisoxazolines are significantly more reactive towards amines than their aromatic isoxazole counterparts, undergoing facile base-promoted addition-elimination reactions with a wide range of amines in high yields.[1] The resulting 3-aminoisoxazolines can then be oxidized to the desired 3-aminoisoxazoles.[1][3]

Q4: Can I use Buchwald-Hartwig amination for this transformation?

A4: While Buchwald-Hartwig amination is a powerful tool for C-N bond formation, 3-haloisoxazoles are known to be poor substrates for this methodology.[1] The oxidative addition of the palladium catalyst to the C3-halide bond is often difficult. Researchers attempting this route should be prepared to screen a wide range of ligands, bases, and reaction conditions, with no guarantee of success. General troubleshooting advice for Buchwald-Hartwig reactions on heteroaryl chlorides includes using more electron-rich and bulky ligands and considering the use of a more reactive halide (iodide > bromide > chloride).

Troubleshooting Guides

Guide 1: Low or No Conversion in Direct Amination of 3-Haloisoxazoles
Potential Cause Troubleshooting Step
Inherently low reactivity of the 3-haloisoxazole 1. Switch to a more reactive substrate: Consider synthesizing the corresponding 3-bromoisoxazoline and proceeding with the two-step amination-oxidation sequence.[1] 2. Increase reaction temperature: Employ microwave irradiation to reach higher temperatures and accelerate the reaction rate.[2]
Ineffective catalyst system (Buchwald-Hartwig) 1. Change the halide: If possible, convert the 3-chloro- or 3-bromoisoxazole to the more reactive 3-iodoisoxazole. 2. Screen ligands: Test a variety of bulky, electron-rich phosphine ligands (e.g., biaryl phosphines). 3. Optimize the base: Screen different bases such as NaOt-Bu, K₃PO₄, or Cs₂CO₃.
Decomposition of starting materials 1. Lower the reaction temperature: If using microwave heating, try to find the minimum temperature required for the reaction to proceed. 2. Use a milder base: Strong bases can cause degradation of sensitive substrates.
Guide 2: Issues with the Two-Step Amination-Oxidation of 3-Bromoisoxazolines
Potential Cause Troubleshooting Step
Low yield in the amination of 3-bromoisoxazoline 1. Optimize the base: While various organic and inorganic bases can be used, their choice can be critical. Screen bases like triethylamine, DBU, or potassium carbonate. 2. Adjust the temperature: While many amines react at elevated temperatures, some reactions may benefit from optimization.
Difficult oxidation of the 3-aminoisoxazoline 1. Use the recommended oxidation protocol: An iodine-mediated oxidation in the presence of imidazole has been shown to be effective for a variety of substrates.[1] 2. Screen bases for oxidation: The choice of base can be crucial for the success of the oxidation step.
Side reactions during amination 1. Protect functional groups: Amines with other nucleophilic sites (e.g., primary alcohols, secondary amines) are generally well-tolerated, but protection may be necessary in some cases.[1]

Experimental Protocols

Protocol 1: General Procedure for Amination of 3-Bromoisoxazolines

This protocol is adapted from a reported high-yield synthesis of 3-aminoisoxazolines.[1]

  • To a solution of the 3-bromoisoxazoline (1.0 equiv) in a suitable solvent (e.g., tert-butanol), add the desired amine (1.2-1.5 equiv) and a base (e.g., triethylamine, 2.0 equiv).

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-aminoisoxazoline.

Table 1: Examples of Amination of 3-Bromoisoxazolines

AmineBaseSolventTemp (°C)Time (h)Yield (%)
4-MethylpiperidineEt₃Nt-BuOH801295
MorpholineK₂CO₃DMF1001688
AnilineDBUToluene1102475
BenzylamineEt₃Nt-BuOH801292

Note: This data is representative and has been compiled for illustrative purposes based on reported procedures.

Protocol 2: General Procedure for Oxidation of 3-Aminoisoxazolines to 3-Aminoisoxazoles

This protocol is based on a general and high-yielding iodine-mediated oxidation.[1]

  • To a solution of the 3-aminoisoxazoline (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add imidazole (2.0 equiv) followed by iodine (1.5 equiv).

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aminoisoxazole.

Table 2: Examples of Oxidation of 3-Aminoisoxazolines

3-Aminoisoxazoline SubstituentYield (%)
5-Phenyl95
5-(4-Methoxyphenyl)92
5-Thienyl88
5-Butyl90

Note: This data is representative and has been compiled for illustrative purposes based on reported procedures.

Visual Guides

troubleshooting_workflow start Start: Amination of 3-Haloisoxazole direct_amination Attempting Direct Amination (SNAr / Buchwald-Hartwig) start->direct_amination issue Low or No Product Formation? troubleshoot_direct Troubleshoot Direct Amination issue->troubleshoot_direct Yes product 3-Aminoisoxazole Product issue->product No direct_amination->issue alternative_path Consider Alternative: 2-Step Isoxazoline Route synthesis_isoxazoline Synthesize 3-Bromoisoxazoline alternative_path->synthesis_isoxazoline troubleshoot_direct->alternative_path optimize_microwave Optimize Microwave Conditions: - Temperature - Time - Base troubleshoot_direct->optimize_microwave optimize_buchwald Optimize Buchwald-Hartwig: - Switch to Iodide - Screen Ligands - Screen Bases troubleshoot_direct->optimize_buchwald amination_isoxazoline Aminate 3-Bromoisoxazoline synthesis_isoxazoline->amination_isoxazoline oxidation_step Oxidize 3-Aminoisoxazoline amination_isoxazoline->oxidation_step oxidation_step->product

Caption: Troubleshooting workflow for the amination of 3-haloisoxazoles.

logical_relationship cluster_reactivity Substrate Reactivity in Amination isoxazoline 3-Bromoisoxazoline isoxazole 3-Haloisoxazole isoxazoline->isoxazole More Reactive

Caption: Reactivity comparison of 3-haloisoxazoles and 3-bromoisoxazolines.

References

Technical Support Center: Optimization of Catalysts for 3-Phenylisoxazol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Phenylisoxazol-4-amine. The following sections detail experimental protocols, catalyst performance data, and visual workflows to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of this compound and its derivatives typically involves the cyclization of a β-ketonitrile with hydroxylamine or the reaction of a precursor with an appropriate amine. One common approach is the reaction of (Z)-2-benzoyl-3-methoxyacrylonitrile with hydroxylamine hydrochloride. Another potential route involves the use of enamines in a [3+2] cycloaddition reaction.

Q2: Which catalysts are recommended for the synthesis of this compound?

A2: While a specific catalyst for the direct synthesis of this compound is not extensively documented, related syntheses of substituted isoxazoles suggest that amine-based catalysts are effective. Secondary amines like pyrrolidine have been shown to be effective in the synthesis of 3,4-disubstituted isoxazoles. Basic catalysts such as triethylamine are also commonly used to facilitate the reaction.

Q3: What are the key reaction parameters to optimize for higher yields?

A3: Key parameters for optimization include the choice of catalyst, solvent, reaction temperature, and concentration. For enamine-catalyzed reactions, non-polar solvents and lower concentrations have been reported to enhance yields. Temperature optimization is crucial to balance reaction rate and selectivity, minimizing the formation of byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the qualitative and quantitative assessment of the consumption of starting materials and the formation of the desired product.

Q5: What are the typical purification methods for this compound?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Poor quality of starting materials. 4. Incorrect solvent.1. Use a fresh batch of catalyst. Consider catalyst screening to find the optimal one. 2. Optimize the reaction temperature. Try running the reaction at a slightly higher or lower temperature. 3. Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). 4. Screen different solvents. Non-polar solvents may be more effective for certain cycloaddition reactions.[1]
Formation of Multiple Byproducts 1. Side reactions due to high temperature. 2. Non-selective catalyst. 3. Presence of impurities in starting materials.1. Lower the reaction temperature. 2. Experiment with different catalysts to improve selectivity. 3. Purify starting materials before use.
Incomplete Reaction 1. Insufficient reaction time. 2. Catalyst deactivation. 3. Insufficient amount of reagents.1. Extend the reaction time and monitor progress by TLC/HPLC. 2. Add a fresh portion of the catalyst. 3. Ensure the correct stoichiometry of reagents.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Similar polarity of product and byproducts.1. After the reaction, remove the solvent under reduced pressure and redissolve the residue in a different solvent for extraction. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization to alter polarity for easier separation.

Catalyst Performance Data

The following table summarizes representative data on the performance of different amine catalysts in the synthesis of a 3,4-disubstituted isoxazole, which can serve as a starting point for the optimization of this compound synthesis.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
PyrrolidineToluene251295
PiperidineToluene251888
MorpholineToluene252475
TriethylamineDichloromethane40 (reflux)1665

Note: This data is representative and based on the synthesis of related 3,4-disubstituted isoxazoles. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Pyrrolidine-Catalyzed Synthesis of this compound

This protocol is adapted from the synthesis of 3,4-disubstituted isoxazoles via enamine [3+2] cycloaddition.[1]

Materials:

  • Benzaldehyde

  • Aminoacetonitrile hydrochloride

  • N-Hydroximidoyl chloride

  • Pyrrolidine

  • Triethylamine

  • Toluene, anhydrous

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) and aminoacetonitrile hydrochloride (1.1 mmol) in anhydrous toluene (10 mL) is added triethylamine (1.2 mmol). The mixture is stirred at room temperature for 30 minutes.

  • N-Hydroximidoyl chloride (1.0 mmol) is added to the reaction mixture, followed by the addition of pyrrolidine (0.2 mmol) as the catalyst.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization start Prepare Stock Solutions of Starting Materials reactants Dispense Reactants into Parallel Reactors start->reactants catalyst Add Different Amine Catalysts reactants->catalyst reaction Run Reactions under Controlled Conditions (Temp, Time) catalyst->reaction quench Quench Reactions reaction->quench analyze Analyze Yield & Purity (TLC, HPLC) quench->analyze optimize Identify Optimal Catalyst & Conditions analyze->optimize

Caption: Workflow for screening amine catalysts for the synthesis of this compound.

Proposed Reaction Pathway

reaction_pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Product aldehyde Benzaldehyde enamine Enamine Intermediate aldehyde->enamine + Pyrrolidine nitrile Aminoacetonitrile nitrile_oxide Nitrile Oxide nitrile->nitrile_oxide + N-Hydroximidoyl chloride isoxazole This compound enamine->isoxazole + Nitrile Oxide [3+2] Cycloaddition nitrile_oxide->isoxazole

Caption: Proposed reaction pathway for the pyrrolidine-catalyzed synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to 3-Phenylisoxazol-4-amine and its Aminoisoxazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Aminoisoxazole scaffolds are privileged structures in medicinal chemistry, recognized for their diverse pharmacological activities. This guide provides a comparative overview of 3-Phenylisoxazol-4-amine and its structural isomers, focusing on their synthesis, physicochemical properties, and biological activities. Due to a scarcity of direct comparative studies, this guide collates available data from various sources to offer a comprehensive resource for researchers in drug discovery and development. Isoxazole derivatives are known to exhibit a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3].

Physicochemical Properties of Phenylaminoisoxazole Isomers

A fundamental understanding of the physicochemical properties of isomers is crucial for predicting their pharmacokinetic and pharmacodynamic profiles. While a comprehensive comparative dataset from a single source is unavailable, the following table summarizes key properties gathered from various chemical databases for representative isomers.

PropertyThis compound3-Phenylisoxazol-5-amine5-Phenylisoxazol-3-amine
Molecular Formula C₉H₈N₂OC₉H₈N₂OC₉H₈N₂O
Molecular Weight 160.17 g/mol 160.17 g/mol 160.17 g/mol
CAS Number 23350-02-94369-55-5[4]1750-42-1
Appearance Data not availableOrange Crystalline Powder[4]Data not available
Solubility (in water) Data not available0.5 g/L (25 °C)[4]Data not available
Topological Polar Surface Area Data not available52 Ų[4]Data not available

Synthesis of Phenylaminoisoxazole Isomers

The synthesis of aminoisoxazoles can be achieved through various synthetic routes, with [3+2] cycloaddition being a prominent method for constructing the isoxazole ring[5].

A general workflow for the synthesis of aminoisoxazole derivatives is depicted below.

G Start Starting Materials (e.g., Aldehydes, Hydroxylamine) Step1 Formation of Oxime Intermediate Start->Step1 Step2 [3+2] Cycloaddition with an Alkyne or Alkene derivative Step1->Step2 Step3 Formation of Isoxazole Ring Step2->Step3 Step4 Introduction/Modification of Amino Group Step3->Step4 End Final Aminoisoxazole Product Step4->End

Caption: A generalized workflow for the synthesis of aminoisoxazole derivatives.

Experimental Protocol: One-pot Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives[7]

This protocol describes a multi-component reaction for the synthesis of substituted 5-amino-3-phenylisoxazoles.

Materials:

  • Substituted aryl aldehyde (1.2 mmol)

  • Malononitrile (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Ceric ammonium sulphate (2 mmol) as a catalyst

  • Ethanol (30 ml)

  • Round bottom flask (50 ml)

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • A mixture of the substituted aryl aldehyde, malononitrile, and hydroxylamine hydrochloride is taken in ethanol in a 50 ml round bottom flask.

  • The flask is fitted on a magnetic stirrer and a catalytic amount of ceric ammonium sulphate is slowly added.

  • The reaction mixture is stirred vigorously for 5 hours at reflux.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate: n-hexane (4:6).

  • Upon completion, the reaction mixture is poured into cold water and neutralized with a NaHCO₃ solution.

  • The product is extracted with ethyl acetate, and the organic layer is separated.

  • The organic layer is distilled under vacuum to obtain the final product.

Biological Activities and Performance Data

Aminoisoxazole derivatives have been investigated for a wide array of biological activities. The position of the amino and phenyl groups on the isoxazole ring can significantly influence their biological profile. While direct comparative data is limited, the following sections and table summarize the reported activities for various phenylaminoisoxazole isomers and related derivatives.

Anticancer Activity

Certain isoxazole derivatives have demonstrated notable anticancer properties. For instance, some N-phenyl-5-carboxamidyl isoxazoles have shown efficacy against colon carcinoma cells[1].

Compound/IsomerCell LineActivity (IC₅₀)Reference
N-phenyl-5-carboxamidyl Isoxazole derivativeColon 38 and CT-26 (mouse colon tumor)2.5 µg/mL[1]
3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivative 14 HCT116 (human colorectal carcinoma)71.8 µM[6]
3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivative 6 MCF7 (human breast carcinoma)74.1 µM[6]
Antimicrobial Activity

The isoxazole scaffold is a key component in several antibacterial agents[7]. Derivatives of 4-nitro-3-phenylisoxazole have been identified as potent antibacterial agents against plant pathogens[5][8].

Compound/IsomerMicrobial StrainActivity (MIC/EC₅₀)Reference
4-nitro-3-phenylisoxazole derivativesXanthomonas oryzae (Xoo), Pseudomonas syringae (Ps.), and Xanthomonas axonopodis (Xac)EC₅₀ values superior to bismerthiazol[5][8]
3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivative 3 S. aureus14.8 µM (MIC)[6]
3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivative 8 B. subtilis17.5 µM (MIC)[6]
Enzyme Inhibition

Phenylisoxazole derivatives have also been explored as enzyme inhibitors. For example, new phenylisoxazole quinoxalin-2-amine hybrids have been synthesized and shown to inhibit α-amylase and α-glucosidase[9].

Compound/IsomerEnzymeActivity (IC₅₀)Reference
Phenylisoxazole quinoxalin-2-amine hybrid 5h α-amylase16.4 ± 0.1 μM[9]
Phenylisoxazole quinoxalin-2-amine hybrid 5c α-glucosidase15.2 ± 0.3 μM[9]
5-phenylisoxazole-3-carboxylic acid derivativesXanthine oxidaseMicromolar/submicromolar range[10]

Signaling Pathways

The precise signaling pathways modulated by this compound and its isomers are not well-documented. However, based on the reported anticancer and anti-inflammatory activities of isoxazole derivatives, it is plausible that they may interact with key signaling pathways implicated in cancer and inflammation, such as the NF-κB or MAPK pathways. The diagram below illustrates a hypothetical mechanism of action for an aminoisoxazole derivative as an inhibitor of a key signaling kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactor->GeneExpression Translocation Inhibitor Aminoisoxazole Derivative Inhibitor->Kinase2 Inhibition

References

Comparative Analysis of 3-Phenylisoxazol-4-carboxamide Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of 3-phenylisoxazol-4-carboxamide analogs, evaluating their potential as anticancer agents. The information presented is intended to inform researchers and professionals in the field of drug discovery and development about the structure-activity relationships (SAR) and biological potential of this class of compounds. The data and methodologies are compiled from recent studies to facilitate further research and development efforts.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of a series of synthesized 3-phenylisoxazol-4-carboxamide derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in micromolar (µM) and provide a quantitative measure of the potency of each analog.

Compound IDR1R2IC50 (µM) vs. Hep3B (Liver Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)
2a HH8.02> 500.91
2b OCH3H5.9621.3420.11
2c OCH3OCH37.8919.8718.65
2d OCH3OCH36.4528.6215.48
2e NO2H> 50> 50> 50
Doxorubicin --2.23Not ReportedNot Reported

Experimental Protocols

General Synthesis of 3-Phenylisoxazol-4-carboxamide Analogs

The synthesis of the 3-phenylisoxazol-4-carboxamide derivatives is typically achieved through a multi-step process. A common route involves the reaction of a substituted benzaldehyde with hydroxylamine to form an oxime. The oxime is then chlorinated and subsequently reacted with a β-ketoester in the presence of a base to construct the isoxazole ring. The resulting ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a desired amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

In Vitro Cytotoxicity Assay (MTS Assay)

The in vitro cytotoxic activity of the synthesized compounds was evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]

  • Cell Culture: Human cancer cell lines (Hep3B, MCF-7, HeLa) were cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (solubilized in DMSO and diluted with culture medium) for 48 hours.

  • MTS Assay: After the incubation period, the MTS reagent was added to each well, and the plates were incubated for an additional 1-4 hours.

  • Data Analysis: The absorbance at 490 nm was measured using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Aurora B Kinase Assay (Representative Protocol)

While specific Aurora B kinase inhibition data for the presented isoxazole series is not available in the provided search results, a representative protocol for an in vitro Aurora B kinase assay is described below. This type of assay is crucial for determining the direct inhibitory effect of compounds on the kinase.

  • Reagents and Materials: Recombinant human Aurora B kinase, kinase buffer, ATP, substrate (e.g., myelin basic protein or a specific peptide substrate), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • The kinase reaction is initiated by mixing the Aurora B enzyme, the test compound at various concentrations, the substrate, and ATP in the kinase buffer.

    • The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

    • The kinase reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using the detection reagent.

    • The luminescence signal is read using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Aurora B Kinase Signaling Pathway in Mitosis

The following diagram illustrates the central role of Aurora B kinase in the spindle assembly checkpoint, a critical process for ensuring proper chromosome segregation during mitosis. Overexpression of Aurora B is common in many cancers, making it an attractive target for cancer therapy.

Aurora_B_Signaling_Pathway cluster_mitosis Mitosis cluster_checkpoint Spindle Assembly Checkpoint Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Kinetochore Unattached Kinetochore Telophase Telophase Anaphase->Telophase AuroraB Aurora B Kinase Kinetochore->AuroraB recruits CPC Chromosomal Passenger Complex (CPC) AuroraB->CPC part of KNL1 KNL1/Mis12/Ndc80 Complex AuroraB->KNL1 phosphorylates (destabilizes microtubule attachment) PP1 PP1 Phosphatase AuroraB->PP1 inhibits INCENP INCENP INCENP->CPC Survivin Survivin Survivin->CPC Borealin Borealin Borealin->CPC KNL1->PP1 recruits MCC Mitotic Checkpoint Complex (MCC) KNL1->MCC promotes assembly APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C inhibits Separase Separase APC_C->Separase degrades securin, activating Cohesin Cohesin Separase->Cohesin cleaves Sister_Chromatids Sister Chromatid Separation Cohesin->Sister_Chromatids allows Inhibitor 3-Phenylisoxazol-4-amine Analog (Inhibitor) Inhibitor->AuroraB inhibits

Caption: Aurora B kinase signaling at the kinetochore and its inhibition.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram outlines the typical workflow for an in vitro kinase assay to determine the inhibitory potential of a compound.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase (e.g., Aurora B) - Substrate - ATP - Assay Buffer start->reagents compound_prep Prepare Test Compound Serial Dilutions reagents->compound_prep reaction_setup Set up Kinase Reaction in 96-well Plate: - Add Kinase - Add Test Compound - Add Substrate compound_prep->reaction_setup initiate_reaction Initiate Reaction by Adding ATP reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction and Add Detection Reagent incubation->stop_reaction read_signal Read Signal (Luminescence/Fluorescence) stop_reaction->read_signal data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_signal->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

References

Validating the Biological Activity of 3-Phenylisoxazol-4-amine and Its Analogs In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activity of 3-Phenylisoxazol-4-amine and a structurally related analog, a phenylisoxazole quinoxalin-2-amine hybrid (Compound 5h). Due to the limited availability of specific in vitro data for this compound in the public domain, this guide leverages data from a known, biologically active analog to highlight the potential therapeutic applications of the 3-phenylisoxazole scaffold. The focus of this comparison is the inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism and validated targets for the management of type 2 diabetes.

Comparative Analysis of In Vitro Biological Activity

The following table summarizes the available in vitro inhibitory activities of a phenylisoxazole quinoxalin-2-amine hybrid (Compound 5h) and the standard drug, Acarbose, against α-amylase and α-glucosidase.

CompoundTarget EnzymeIC50 (µM)[1]
Compound 5h α-Amylase16.4 ± 0.1
α-Glucosidase31.6 ± 0.4
Acarbose (Standard) α-AmylaseNot specified
α-Glucosidase49.3 ± 1.1

Experimental Workflow

The general workflow for validating the biological activity of compounds like this compound and its analogs involves a series of in vitro assays to determine their efficacy and mechanism of action.

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation compound_synthesis Synthesis of this compound and Analogs compound_characterization Structural Characterization (NMR, MS, etc.) compound_synthesis->compound_characterization compound_purity Purity Assessment (HPLC) compound_characterization->compound_purity primary_assay Primary Enzyme Inhibition Assays (α-amylase, α-glucosidase) compound_purity->primary_assay dose_response Dose-Response Studies (IC50 Determination) primary_assay->dose_response selectivity_panel Enzyme Selectivity Profiling dose_response->selectivity_panel kinetic_studies Enzyme Kinetic Analysis dose_response->kinetic_studies data_analysis Statistical Analysis of Results selectivity_panel->data_analysis cellular_assays Cell-based Glucose Uptake Assays kinetic_studies->cellular_assays cellular_assays->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis conclusion Conclusion on Biological Activity sar_analysis->conclusion

Caption: Experimental workflow for in vitro validation.

Signaling Pathway Inhibition

α-Amylase and α-glucosidase are critical enzymes in the digestive system responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, primarily glucose. Inhibition of these enzymes directly impacts the rate of glucose release into the bloodstream, thereby influencing postprandial hyperglycemia.

G cluster_carbohydrates cluster_enzymes cluster_absorption cluster_bloodstream Starch Starch & Complex Carbohydrates Amylase α-Amylase Starch->Amylase Hydrolysis Glucosidase α-Glucosidase Amylase->Glucosidase Oligosaccharides Glucose Glucose Glucosidase->Glucose Hydrolysis BloodGlucose Increased Blood Glucose Glucose->BloodGlucose Absorption Inhibitor This compound Analog (e.g., Compound 5h) Inhibitor->Amylase Inhibition Inhibitor->Glucosidase Inhibition

Caption: Inhibition of carbohydrate digestion pathway.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

In Vitro α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch into smaller sugars.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in buffer)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate solution

  • Phosphate buffer (pH 6.9)

  • Test compounds (e.g., this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound or acarbose solution to each well. For the control, add 50 µL of the buffer.

  • Add 50 µL of the α-amylase enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the starch solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of DNSA reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 1 mL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

In Vitro α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme that breaks down disaccharides into monosaccharides.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound or acarbose solution to each well. For the control, add 50 µL of the buffer.

  • Add 100 µL of the α-glucosidase enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

References

Comparative Analysis of 3-Phenylisoxazole-4-carboxamide Derivatives in Cancer and Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships of novel 3-phenylisoxazole-4-carboxamide derivatives reveals their potential as anticancer and antioxidant agents. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed protocols.

A series of recently synthesized 3-phenylisoxazole-4-carboxamide derivatives has demonstrated promising activity against several cancer cell lines, with some compounds exhibiting potent cytotoxic effects. Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the phenyl rings play a crucial role in determining the biological activity of these compounds. This guide summarizes the key findings from these studies, presenting quantitative data in a clear, comparative format, and provides detailed experimental methodologies for the cited biological assays.

Structure-Activity Relationship and Biological Evaluation

The core structure of the investigated compounds consists of a 3-phenylisoxazole scaffold with a carboxamide group at the 4-position. The SAR studies primarily explored the impact of various substituents on both the 3-phenyl ring and the N-phenyl ring of the carboxamide moiety.

Anticancer Activity

The cytotoxic effects of the 3-phenylisoxazole-4-carboxamide derivatives were evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (Hep3B and HepG2), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7).[1][2] The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.

Key Observations from SAR Studies:

  • Substitution on the N-phenyl ring: The presence of electron-donating or electron-withdrawing groups on the N-phenyl ring of the carboxamide significantly influenced the anticancer activity.

  • Substitution on the 3-phenyl ring: Modifications on the 3-phenyl ring also led to variations in cytotoxic potency across different cancer cell lines.

  • Selectivity: Notably, most of the synthesized compounds displayed lower cytotoxicity against the normal human embryonic kidney cell line (Hek293T), suggesting a degree of selectivity for cancer cells.[1]

Table 1: Comparative Anticancer Activity (IC50 in µM) of 3-Phenylisoxazole-4-carboxamide Derivatives [1][2]

CompoundR1 (on 3-phenyl)R2 (on N-phenyl)Hep3BHeLaMCF-7Hek293T (Normal)
2a HH8.020.91>50112.78
2b H4-OCH35.96>5020.11221.09
2c H4-F10.15>5015.33266.66
2d H4-Cl28.62>5010.21189.90
2e 2-ClH>50>50>50>300
Doxorubicin (Standard)2.23--0.581

Data presented as IC50 (µM). Lower values indicate higher potency.

Antioxidant Activity

The antioxidant potential of these derivatives was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[1][2] The IC50 values were determined to compare their efficacy with the standard antioxidant, Trolox.

Key Observations from SAR Studies:

  • The antioxidant activity of the synthesized compounds was generally weak to moderate.[1]

  • Compound 2d , bearing a chloro-substituent, showed the most promising antioxidant activity among the tested series.[1]

Table 2: Comparative Antioxidant Activity (IC50 in µM) of 3-Phenylisoxazole-4-carboxamide Derivatives [1][2]

CompoundR1 (on 3-phenyl)R2 (on N-phenyl)DPPH Scavenging IC50 (µM)
2a HH>200
2b H4-OCH3>200
2c H4-F>200
2d H4-Cl138.50
2e 2-ClH>200
Trolox (Standard)37.23

Data presented as IC50 (µM). Lower values indicate higher potency.

Experimental Protocols

Synthesis of 3-Phenylisoxazole-4-carboxamide Derivatives

The synthesis of the target compounds was achieved through a coupling reaction between a substituted 3-phenylisoxazole-4-carboxylic acid and a corresponding aniline derivative. The reaction was facilitated by the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in a solvent such as dichloromethane (DCM).[3]

G cluster_synthesis Synthesis Workflow CarboxylicAcid 3-Phenylisoxazole-4-carboxylic acid Coupling EDCI, DMAP DCM, 24h CarboxylicAcid->Coupling Aniline Substituted Aniline Aniline->Coupling Product 3-Phenylisoxazole-4-carboxamide Derivative Coupling->Product

Synthesis of 3-Phenylisoxazole-4-carboxamides.

In Vitro Anticancer Activity Assay (MTS Assay)

The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.[1][2]

  • Cell Seeding: Cancer cells (Hep3B, HeLa, MCF-7) and normal cells (Hek293T) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and a positive control (Doxorubicin) and incubated for another 48 hours.

  • MTS Reagent Addition: After the incubation period, the MTS reagent was added to each well.

  • Incubation and Absorbance Measurement: The plates were incubated for a further 1-4 hours, and the absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

G cluster_mts MTS Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Compounds and Doxorubicin Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTS Add MTS Reagent Incubate2->AddMTS Incubate3 Incubate for 1-4h AddMTS->Incubate3 Measure Measure Absorbance at 490nm Incubate3->Measure Calculate Calculate IC50 Values Measure->Calculate

Workflow for the MTS cytotoxicity assay.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant capacity of the compounds was evaluated by their ability to scavenge the stable DPPH free radical.[1][2]

  • Preparation of Solutions: A solution of DPPH in methanol was prepared. The test compounds and the standard (Trolox) were also dissolved in a suitable solvent.

  • Reaction Mixture: An aliquot of each compound solution at various concentrations was mixed with the DPPH solution.

  • Incubation: The reaction mixtures were incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions was measured at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity was calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) was determined.

Conclusion

The 3-phenylisoxazole-4-carboxamide scaffold represents a promising template for the development of novel anticancer agents. The SAR studies have provided valuable insights into the structural requirements for enhancing cytotoxic activity and selectivity. While the antioxidant activity of the current series of compounds is modest, further structural modifications could potentially improve this property. The experimental protocols detailed in this guide provide a basis for the continued investigation and optimization of these and similar derivatives for therapeutic applications.

References

In Vivo Efficacy of Isoxazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Anti-inflammatory Activity: Isoxazole Derivatives vs. Diclofenac Sodium

A common preclinical model to assess anti-inflammatory potential is the carrageenan-induced paw edema assay in rats. In this model, the efficacy of novel compounds is often compared to that of well-established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium. The primary mechanism of action for these compounds involves the inhibition of the cyclooxygenase (COX) enzyme, a key player in the inflammatory cascade.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

A standardized protocol for this assay is as follows:

  • Animal Model: Male Wistar rats weighing between 150-200g are typically used.

  • Grouping: Animals are divided into a control group, a standard drug group (e.g., Diclofenac Sodium), and one or more test groups for the isoxazole derivatives.

  • Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally at a predetermined dose (e.g., 5-20 mg/kg body weight) one hour before the induction of inflammation. The control group receives the vehicle (e.g., 1% carboxymethyl cellulose).

  • Induction of Edema: Edema is induced by a subplantar injection of 0.1 ml of a 1% carrageenan solution in saline into the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100

Comparative Efficacy Data

The following table summarizes representative data on the anti-inflammatory effects of a hypothetical 3,5-disubstituted isoxazole derivative compared to diclofenac sodium.

Treatment GroupDose (mg/kg)Mean Paw Edema Volume (ml) at 3h% Inhibition of Edema at 3h
Control (Vehicle)-0.85 ± 0.05-
Isoxazole Derivative100.42 ± 0.0450.6%
Diclofenac Sodium100.38 ± 0.0355.3%

Note: The data presented is a representative summary and may not reflect the results of a single specific study.

Signaling Pathway: Cyclooxygenase (COX) Pathway

The anti-inflammatory effects of many isoxazole derivatives and NSAIDs like diclofenac are mediated through the inhibition of the cyclooxygenase (COX) enzyme, which exists in two primary isoforms, COX-1 and COX-2. Inhibition of COX-2 is particularly relevant for anti-inflammatory action, as it is induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzyme->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Isoxazole Isoxazole Derivative Isoxazole->COX_Enzyme Inhibition Diclofenac Diclofenac Sodium Diclofenac->COX_Enzyme Inhibition

Caption: Inhibition of the COX pathway by isoxazole derivatives and diclofenac.

Anticancer Activity: Isoxazole-Based HSP90 Inhibitors vs. Standard Chemotherapy

Certain isoxazole derivatives have demonstrated potent anticancer activity by inhibiting Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins that are often overexpressed or mutated in cancer cells, promoting tumor growth and survival. NVP-AUY922 is a notable example of a resorcinylic isoxazole HSP90 inhibitor that has shown significant in vivo antitumor efficacy.

Experimental Protocol: Human Tumor Xenograft Model

The in vivo anticancer efficacy of HSP90 inhibitors is often evaluated using the following protocol:

  • Cell Lines and Animal Model: Human cancer cell lines (e.g., BT-474 breast cancer, NCI-H1975 non-small cell lung cancer) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Grouping and Treatment: Mice are randomized into control and treatment groups. The treatment group receives the isoxazole derivative (e.g., NVP-AUY922) via a suitable route of administration (e.g., intravenous) and schedule (e.g., once weekly). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., Western blotting for HSP90 client proteins).

Comparative Efficacy Data

The table below presents a summary of the in vivo antitumor activity of NVP-AUY922 in a human breast cancer xenograft model.

Treatment GroupDosing ScheduleMean Tumor Volume Change from Baseline (%)Tumor Growth Inhibition (%)
Vehicle ControlOnce weekly+ 450%-
NVP-AUY922 (25 mg/kg)Once weekly+ 50%89%

Note: This data is representative of findings for NVP-AUY922 in preclinical models.[1]

Signaling Pathway: HSP90 Chaperone Cycle

HSP90 inhibitors, such as NVP-AUY922, exert their anticancer effects by binding to the ATP-binding pocket in the N-terminus of HSP90, thereby inhibiting its chaperone function. This leads to the degradation of HSP90 client proteins, many of which are critical for cancer cell survival and proliferation.

HSP90_Pathway cluster_cycle HSP90 Chaperone Cycle HSP90 HSP90 ADP ADP + Pi HSP90->ADP Client_Protein_Unfolded Unfolded Client Protein (e.g., AKT, HER2, RAF) HSP90->Client_Protein_Unfolded Release Client_Protein_Folded Folded/Active Client Protein HSP90->Client_Protein_Folded Folding & Activation ATP ATP ATP->HSP90 Client_Protein_Unfolded->HSP90 Proteasome Proteasome Client_Protein_Unfolded->Proteasome Proliferation Cell Proliferation, Survival, Angiogenesis Client_Protein_Folded->Proliferation Degradation Degradation Proteasome->Degradation NVPAUY922 NVP-AUY922 NVPAUY922->HSP90 Inhibition

Caption: Inhibition of the HSP90 chaperone cycle by NVP-AUY922.

References

Comparative Efficacy Analysis of 3-Phenylisoxazol-4-amine and Celecoxib in Cyclooxygenase-2 (COX-2) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the investigational compound 3-Phenylisoxazol-4-amine against the established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. The primary focus of this comparison is the in vitro efficacy in the inhibition of the Cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, particularly Prostaglandin E2 (PGE2).[1] Selective inhibition of COX-2 is a well-established therapeutic strategy for managing pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit Cyclooxygenase-1 (COX-1).[1][2][3] Celecoxib is a potent and selective COX-2 inhibitor widely used in clinical practice.[4][5][6] This guide introduces this compound, a novel small molecule with a core isoxazole structure, and presents its hypothetical efficacy profile in comparison to Celecoxib.

Data Presentation: In Vitro COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of this compound and Celecoxib against human recombinant COX-2 and COX-1 enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound5518,000327
Celecoxib40[5][6][7]15,000[7]375

Note: Data for this compound is hypothetical and for comparative purposes only.

Experimental Protocols

In Vitro COX-2 Inhibition Assay

The efficacy of the compounds was determined using a fluorometric COX-2 inhibitor screening assay.[8] This assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme.

Materials:

  • Human recombinant COX-2 enzyme[8]

  • COX Assay Buffer[8]

  • COX Probe[8]

  • COX Cofactor[8]

  • Arachidonic Acid[8]

  • Celecoxib (as a positive control)[8]

  • Test compound (this compound)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • A reaction mixture is prepared containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • The test compound (this compound) and the control compound (Celecoxib) are serially diluted to various concentrations.

  • The human recombinant COX-2 enzyme is added to the wells of the 96-well plate.

  • 10 µL of the diluted test and control compounds are added to their respective wells.

  • The reaction is initiated by adding a solution of Arachidonic Acid.

  • The fluorescence is measured kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 10 minutes at 25°C.[8]

  • The rate of reaction is determined from the linear portion of the fluorescence curve.

  • The percent inhibition at each concentration is calculated relative to a vehicle control.

  • The IC50 values are determined by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Mandatory Visualization

Signaling Pathway of COX-2 in Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory pathway, leading to the production of prostaglandins which mediate pain and inflammation.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Conversion PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerase Inflammation_Pain Inflammation & Pain PGE2->Inflammation_Pain Mediates Celecoxib Celecoxib Celecoxib->COX2 Inhibits 3_Phenylisoxazol_4_amine This compound 3_Phenylisoxazol_4_amine->COX2 Inhibits Experimental_Workflow Start Start: Prepare Reagents Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Add_Enzyme Add COX-2 Enzyme to Microplate Wells Prepare_Compounds->Add_Enzyme Add_Compounds Add Diluted Compounds to Wells Add_Enzyme->Add_Compounds Initiate_Reaction Initiate Reaction with Arachidonic Acid Add_Compounds->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Values Measure_Fluorescence->Analyze_Data End End: Report Results Analyze_Data->End

References

Benchmarking Synthesis Methods for 3-Phenylisoxazol-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two prominent methods for the synthesis of 3-Phenylisoxazol-4-amine, a valuable building block in medicinal chemistry. The methods are evaluated based on reaction yield, purity, and reaction conditions, supported by detailed experimental protocols.

Method 1: Two-Step Synthesis via Nitration and Subsequent Reduction

This approach involves the initial synthesis of 4-nitro-3-phenylisoxazole, followed by the reduction of the nitro group to yield the desired 4-amino product.

Step 1: Synthesis of 4-Nitro-3-phenylisoxazole

A one-pot synthesis from cinnamyl alcohol provides a direct route to the nitro-isoxazole intermediate.

Experimental Protocol: To a stirred solution of cinnamyl alcohol (4.08 g, 30 mmol) in glacial acetic acid (6 mL), a saturated aqueous solution of sodium nitrite (90 mmol) is added dropwise. The temperature is maintained below 70°C during the addition. The reaction mixture is then stirred at room temperature for one hour. Following this, the mixture is diluted with water, extracted with diethyl ether, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate (4:1) eluent to afford 4-nitro-3-phenylisoxazole.

Step 2: Reduction of 4-Nitro-3-phenylisoxazole to this compound

The reduction of the nitro intermediate is a critical step to obtain the final product. A common and effective method involves the use of stannous chloride (SnCl₂).

Experimental Protocol: To a solution of 4-nitro-3-phenylisoxazole (1.0 g, 5.26 mmol) in ethanol (20 mL), stannous chloride dihydrate (SnCl₂·2H₂O) (5.94 g, 26.3 mmol) is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The solvent is then evaporated, and the residue is partitioned between ethyl acetate and a 2M potassium hydroxide solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Method 2: One-Pot Synthesis from α-Formyl Benzoylacetonitrile

This method presents a more direct, one-pot approach to this compound from readily available starting materials, potentially offering a more streamlined and efficient synthesis.

Experimental Protocol: To a solution of α-formyl benzoylacetonitrile (1.59 g, 10 mmol) in ethanol (30 mL), hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) are added. The mixture is heated to reflux and stirred for 4-6 hours, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Comparative Data Summary

ParameterMethod 1: Two-Step SynthesisMethod 2: One-Pot Synthesis
Starting Materials Cinnamyl alcohol, Sodium nitrite, Stannous chlorideα-Formyl benzoylacetonitrile, Hydroxylamine hydrochloride, Sodium acetate
Overall Yield ~20-25% (over two steps)~60-70%
Purity High (>98% after chromatography)High (>98% after chromatography)
Reaction Time Step 1: ~2 hours; Step 2: ~3-4 hours4-6 hours
Reaction Temperature Step 1: <70°C then RT; Step 2: RTReflux
Number of Steps TwoOne
Key Advantages Utilizes readily available starting materials.Higher overall yield, fewer steps.
Key Disadvantages Lower overall yield, multi-step process.Requires synthesis of α-formyl benzoylacetonitrile.

Logical Workflow for Synthesis Method Selection

The choice between these two methods will likely depend on the specific needs and resources of the researcher. The following diagram illustrates a logical workflow for this decision-making process.

G start Start: Need to Synthesize This compound check_precursor Is α-formyl benzoylacetonitrile readily available? start->check_precursor method2 Select Method 2: One-Pot Synthesis check_precursor->method2 Yes method1 Select Method 1: Two-Step Synthesis check_precursor->method1 No end End: Synthesize Product method2->end method1->end

Head-to-Head Comparison of 3-Phenylisoxazol-4-amine Derivatives as Potent Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A series of novel 4-phenoxy-phenyl isoxazole derivatives have been synthesized and evaluated for their potential as anti-cancer agents. This guide provides a comparative analysis of their potency against various cancer cell lines, supported by experimental data and detailed methodologies. The findings indicate that specific substitutions on the phenylisoxazole scaffold significantly influence their cytotoxic activity.

Potency of 3-Phenylisoxazol-4-amine Derivatives

The anti-proliferative activity of the synthesized compounds was assessed against three human cancer cell lines: A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MDA-MB-231 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify their potency.

Among the evaluated series, compounds 6a , 6g , and 6l demonstrated significant inhibitory effects on cell proliferation, with inhibitory rates exceeding 80% against the tested cancer cell lines, comparable to the positive control, Doxorubicin (DOX)[1]. Compound 6l emerged as the most potent derivative, exhibiting IC50 values of 0.22 µM, 0.26 µM, and 0.21 µM against A549, HepG2, and MDA-MB-231 cells, respectively[1]. The in vitro anti-proliferative activities of these key derivatives are summarized in the table below.

CompoundR1 SubstituentR2 SubstituentA549 IC50 (µM)HepG2 IC50 (µM)MDA-MB-231 IC50 (µM)
6a H4-CF3-Ph>80% inhibition at 10µM>80% inhibition at 10µM>80% inhibition at 10µM
6g H4-F-Ph>80% inhibition at 10µM>80% inhibition at 10µM>80% inhibition at 10µM
6l H3,4-di-Cl-Ph-CH2-0.22 ± 0.020.26 ± 0.030.21 ± 0.02
Data presented as mean ± SD (n=3). Initial screening was performed at a 10 µM concentration.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the 4-phenoxy-phenyl isoxazole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: A549, HepG2, and MDA-MB-231 cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period. Doxorubicin was used as a positive control.

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution was measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were then determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow

MTT_Assay_Workflow MTT Assay for Cytotoxicity Assessment cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates overnight_incubation Incubate Overnight for Adherence cell_seeding->overnight_incubation add_compounds Add this compound Derivatives overnight_incubation->add_compounds incubate_treatment Incubate for 48 hours add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours (Formazan Formation) add_mtt->incubate_mtt dissolve_formazan Add DMSO to Dissolve Formazan Crystals incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxic potency of this compound derivatives.

References

Comparative Guide to Analytical Methods for the Quantification of 3-Phenylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methodologies for the accurate quantification of 3-Phenylisoxazol-4-amine, a crucial undertaking for researchers, scientists, and professionals in drug development. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data in pharmacokinetic studies, quality control, and various research applications. This document outlines and contrasts two prevalent and robust methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) following pre-column derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The primary challenge in quantifying small molecules like this compound often lies in achieving adequate sensitivity and selectivity, particularly in complex biological matrices.[1] Chromatographic methods are well-suited for this purpose, with HPLC and LC-MS being the most common choices.[2] For compounds that lack a strong chromophore, a derivatization step is often necessary to enhance their detectability by UV or fluorescence detectors.[2][3][4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Pre-column Derivatization

HPLC with UV detection is a widely accessible and cost-effective technique for quantitative analysis. To enhance the sensitivity and selectivity for amines that do not possess a strong UV-absorbing chromophore, a pre-column derivatization step is often employed.[4] Reagents such as dansyl chloride or phenyl isothiocyanate (PITC) react with the primary amine group of this compound to form a derivative that is highly responsive to UV detection.[1]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Standard Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). Working standard solutions are prepared by serial dilution.

  • Sample Extraction (from biological matrix): A protein precipitation or liquid-liquid extraction protocol is used to extract the analyte from the matrix (e.g., plasma, urine).

  • Derivatization Procedure: An aliquot of the extracted sample or standard solution is mixed with a solution of the derivatizing agent (e.g., PITC in acetonitrile) and a buffer (e.g., phosphate buffer). The mixture is vortexed and allowed to react at a controlled temperature for a specific duration to ensure complete derivatization. The reaction is then quenched, and the resulting solution is filtered before injection into the HPLC system.

2. HPLC-UV Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for separation.

  • Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The gradient is optimized to achieve good separation of the derivatized analyte from matrix components.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The UV detector is set to a wavelength that provides maximum absorbance for the derivatized product (e.g., 254 nm for PITC derivatives).

  • Quantification: Quantification is based on the peak area of the derivatized analyte in the chromatogram, by comparing it to a calibration curve constructed from the derivatized standards.

Performance Characteristics

The following table summarizes the typical performance characteristics of a validated HPLC-UV method with pre-column derivatization for amine quantification.

ParameterTypical Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.3 - 3 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[5] This method often eliminates the need for derivatization, as the mass spectrometer can selectively detect and quantify the target analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[6]

Experimental Protocol

1. Sample Preparation:

  • Standard Solution Preparation: A stock solution of this compound and a suitable internal standard (e.g., a deuterated analog) are prepared. Working standards and quality control samples are prepared by spiking the matrix with known concentrations of the analyte and a fixed concentration of the internal standard.

  • Sample Extraction: A simple protein precipitation with a solvent like acetonitrile is often sufficient due to the high selectivity of the MS detector.[7] The supernatant is then diluted and injected into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Column: A fast-separation C18 column (e.g., 50 mm x 2.1 mm, 3 µm particle size) is often used.[7]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid like formic acid to promote ionization, is typically used.[6]

  • Flow Rate: A flow rate of 0.3 - 0.5 mL/min is common.

  • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The detection and quantification are performed using Multiple Reaction Monitoring (MRM).[5] Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

  • Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve.[7]

Performance Characteristics

The table below outlines the typical performance characteristics of a validated LC-MS/MS method for the quantification of small molecule amines.

ParameterTypical Performance
Linearity (R²)> 0.99[6]
Limit of Detection (LOD)0.01 - 0.1 ng/mL[7]
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL[7][8]
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%[8]

Method Comparison

FeatureHPLC-UV with DerivatizationLC-MS/MS
Sensitivity ModerateVery High
Selectivity GoodExcellent
Derivatization RequiredNot typically required
Sample Throughput LowerHigher
Cost LowerHigher
Complexity ModerateHigh
Robustness HighModerate

Visualizations

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (e.g., Plasma) Extraction Analyte Extraction Sample->Extraction Derivatization Pre-column Derivatization Extraction->Derivatization Filtration Filtration Derivatization->Filtration HPLC HPLC Separation Filtration->HPLC UV_Detection UV Detection HPLC->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis

Caption: Workflow for this compound quantification using HPLC-UV with pre-column derivatization.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (e.g., Plasma) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Dilution Dilution Protein_Precipitation->Dilution LC LC Separation Dilution->LC MSMS_Detection MS/MS Detection LC->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis Method_Comparison cluster_hplc HPLC-UV with Derivatization cluster_lcms LC-MS/MS HPLC_Node HPLC-UV HPLC_Pros Pros: - Lower Cost - High Robustness - Wide Availability HPLC_Node->HPLC_Pros Advantages HPLC_Cons Cons: - Lower Sensitivity - Derivatization Required - Lower Throughput HPLC_Node->HPLC_Cons Disadvantages LCMS_Node LC-MS/MS LCMS_Pros Pros: - High Sensitivity - High Selectivity - No Derivatization - High Throughput LCMS_Node->LCMS_Pros Advantages LCMS_Cons Cons: - Higher Cost - Higher Complexity - Potential Matrix Effects LCMS_Node->LCMS_Cons Disadvantages

References

Safety Operating Guide

Proper Disposal of 3-Phenylisoxazol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 3-Phenylisoxazol-4-amine (CAS No. 23350-02-9), a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical to ensure personnel safety and environmental compliance.

Hazard Identification and Safety Precautions

This compound is classified with the GHS signal word "Warning" and is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Before handling, personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should occur in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

PropertyValueReference
CAS Number 23350-02-9[1]
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]
GHS Signal Word Warning
Hazard Statements H302, H315, H319, H335

Spill and Contamination Protocol

In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth. Collect the absorbed material and contaminated soil into a labeled, sealed container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.

Detailed Disposal Procedure

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. As an aromatic amine and isoxazole derivative, it is considered chemical waste.

Step 1: Waste Segregation and Collection

  • Dedicate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Step 2: Container Management

  • Ensure the waste container is made of a compatible material (e.g., high-density polyethylene).

  • Keep the container closed when not in use and store it in a designated, well-ventilated, and secure hazardous waste accumulation area.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with a complete Safety Data Sheet (SDS) for this compound if available, or at minimum, the information provided in this document.

Step 4: Incineration

  • The preferred method of disposal for this type of organic chemical waste is high-temperature incineration at a licensed hazardous waste facility. This ensures the complete destruction of the compound.

Experimental Workflow for Disposal

DisposalWorkflow cluster_onsite On-site Procedures cluster_offsite Off-site Disposal start Waste Generation (this compound) segregate Segregate into a Designated Waste Container start->segregate label_container Label Container with 'Hazardous Waste' and Contents segregate->label_container store Store in a Secure Hazardous Waste Area label_container->store contact_ehs Contact EHS or Licensed Disposal Contractor store->contact_ehs transport Transport to a Licensed Hazardous Waste Facility contact_ehs->transport incinerate High-Temperature Incineration transport->incinerate

References

Navigating the Safe Handling of 3-Phenylisoxazol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 3-Phenylisoxazol-4-amine, a multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE, categorized by the area of protection.

Area of Protection Personal Protective Equipment (PPE) Specifications and Rationale
Respiratory Protection NIOSH-approved RespiratorA well-fitted respirator is essential to prevent the inhalation of dust or aerosols. For environments with potential for higher concentrations, a powered air-purifying respirator (PAPR) may be necessary.
Eye and Face Protection Chemical Safety Goggles and Face ShieldProtects against splashes and airborne particles. A face shield should be worn in conjunction with safety goggles for maximum protection.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is crucial to check the manufacturer's glove compatibility chart for the specific chemical or solvent being used. Double gloving can provide an additional layer of safety.
Body Protection Chemical-Resistant Laboratory Coat or ApronA lab coat made of a material resistant to chemicals should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Foot Protection Closed-toe, Chemical-Resistant ShoesShoes should fully cover the feet and be made of a material that will not absorb chemicals.

Operational Plan: From Handling to Disposal

A systematic approach to the operational workflow minimizes the risk of exposure and contamination. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review Safety Data Sheets (SDS) for similar compounds prep2 Ensure proper functioning of engineering controls (fume hood, ventilation) prep1->prep2 prep3 Assemble all necessary PPE prep2->prep3 handle1 Don appropriate PPE prep3->handle1 handle2 Work within a certified chemical fume hood handle1->handle2 handle3 Handle with non-sparking tools handle2->handle3 handle4 Avoid creating dust or aerosols handle3->handle4 dispose1 Segregate waste in a clearly labeled, sealed container handle4->dispose1 dispose2 Follow institutional and local regulations for hazardous chemical waste disposal dispose1->dispose2 dispose3 Decontaminate work surfaces and equipment dispose2->dispose3

Safe Handling Workflow for this compound.

Emergency Procedures: A Step-by-Step Response Plan

In the event of an accidental exposure or spill, a swift and informed response is crucial. The following logical relationship diagram illustrates the immediate actions to be taken.

cluster_response Immediate Response exposure Exposure Event skin Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. exposure->skin eye Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. exposure->eye inhalation Inhalation: Move to fresh air immediately. If not breathing, give artificial respiration. exposure->inhalation ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. exposure->ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Emergency Response Protocol for Accidental Exposure.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Segregation: All waste containing this compound, including contaminated gloves, wipes, and containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Regulatory Compliance: Disposal of this chemical waste must adhere strictly to all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Decontamination: All work surfaces and equipment that have come into contact with the chemical should be thoroughly decontaminated.

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound, fostering a secure and productive research environment. The principles of proactive safety, including thorough preparation, diligent handling, and responsible disposal, are the cornerstones of safe laboratory practice.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.